molecular formula C8H3BrF6O B3038708 2-Bromo-3,5-bis(trifluoromethyl)phenol CAS No. 887268-16-8

2-Bromo-3,5-bis(trifluoromethyl)phenol

Cat. No.: B3038708
CAS No.: 887268-16-8
M. Wt: 309 g/mol
InChI Key: VVNRKEGWEHWYQJ-UHFFFAOYSA-N
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Description

2-Bromo-3,5-bis(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C8H3BrF6O and its molecular weight is 309 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,5-bis(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6O/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNRKEGWEHWYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Physicochemical and Synthetic Profiling of 2-Bromo-3,5-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery and advanced materials science, highly functionalized fluorinated building blocks are critical for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS: 887268-16-8) represents a uniquely privileged scaffold[1].

The structural architecture of this molecule features an extreme electron-withdrawing environment. The presence of two trifluoromethyl (


) groups at the meta positions (C3 and C5) exerts a powerful inductive electron-withdrawing effect (

effect). Concurrently, the bromine atom at C2 exerts both an inductive withdrawal and a weak mesomeric donation, with the net effect remaining strongly electron-withdrawing. This specific substitution pattern significantly perturbs the electron density of the phenolic ring, resulting in enhanced acidity, increased lipophilicity, and orthogonal reactivity handles that are highly prized in and agrochemical development[2].

Physicochemical Profiling & Causality

To effectively utilize this building block, one must understand how its atomic composition dictates its macroscopic physical properties. Below is the quantitative physicochemical profile[3], followed by the mechanistic causality behind these metrics.

Quantitative Physical Data
PropertyValueMechanistic Implication
CAS Number 887268-16-8Unique identifier for regulatory compliance and sourcing.
Molecular Formula

High halogen-to-carbon ratio dictates extreme lipophilicity.
Molecular Weight 309.00 g/mol High mass-to-volume ratio due to heavy bromine and fluorine atoms.
Boiling Point 208.0 ± 35.0 °C (Predicted)Elevated due to high MW, but moderated by steric shielding of the

group.
Density 1.806 ± 0.06 g/cm³ (Predicted)Exceptionally dense spatial packing driven by the halogen substituents.
pKa 6.42 ± 0.15 (Predicted)Highly acidic; exists predominantly as a phenoxide anion at physiological pH (7.4).
The Causality of Physical Properties
  • Anomalous Density (1.806 g/cm³): Standard phenol has a density of ~1.07 g/cm³. Replacing six hydrogens with six fluorines, and one hydrogen with a bromine, increases the molecular mass by >300% (from 94 to 309 g/mol )[4]. However, because the Van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å), the molecular volume does not increase proportionally. This extreme mass-to-volume disparity results in a highly dense liquid/solid state[5].

  • Acidic pKa (6.42): The acidity of this phenol is its most defining characteristic. A standard phenol has a pKa of ~10.0. Each

    
     group lowers the pKa by approximately 1.0–1.5 units due to strong inductive stabilization of the resulting phenoxide anion. The ortho-bromine further lowers it by ~0.7 units. The cumulative effect results in a pKa of 6.42[6]. Consequently, in physiological conditions (pH 7.4), this molecule is fully ionized, drastically altering its pharmacokinetics compared to non-fluorinated analogs.
    

ReactivityLogic Core This compound (Central Hub) OH Phenolic -OH (pKa 6.42) Core->OH Br Bromine at C2 (Cross-Coupling) Core->Br CF3 Bis-CF3 at C3, C5 (Electron Withdrawal) Core->CF3 R_OH O-Alkylation / Etherification OH->R_OH R_Br Pd-Catalyzed Suzuki/Buchwald Br->R_Br R_CF3 Metabolic Stability / Lipophilicity CF3->R_CF3

Caption: Logical mapping of substituent effects to orthogonal reactivity pathways.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

When incorporating this building block into a larger Active Pharmaceutical Ingredient (API), the C2-Bromine serves as an ideal handle for Palladium-catalyzed cross-coupling[1]. However, the highly acidic phenol must be managed to prevent catalyst poisoning. The following protocol is designed as a self-validating system —incorporating analytical checkpoints that mathematically confirm success before proceeding to the next step.

Step 1: Protection of the Acidic Phenol (MOM-Ether Formation)
  • Causality: The highly acidic phenol (pKa 6.42) will deprotonate under the basic conditions required for Suzuki coupling (e.g.,

    
    ). The resulting electron-rich phenoxide can electrostatically repel the Palladium catalyst or coordinate to it, stalling the oxidative addition into the C2-Br bond. Masking the hydroxyl as a Methoxymethyl (MOM) ether neutralizes this risk.
    
  • Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.

    • Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.5 eq). Warm to room temperature for 2 hours.

  • Validation Checkpoint (LC-MS): Do not proceed until LC-MS analysis confirms the complete disappearance of the starting mass (

    
     307/309 
    
    
    
    ) and the appearance of the protected mass (
    
    
    353/355
    
    
    ).
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Causality: The electron-deficient nature of the fluorinated ring heavily accelerates the oxidative addition of the

    
     species into the C-Br bond. However, the steric bulk of the ortho-MOM ether and the meta-CF3 group requires a highly active, wide-bite-angle ligand like dppf to facilitate the rate-limiting reductive elimination step.
    
  • Methodology:

    • Combine the protected phenol (1.0 eq), an arylboronic acid (1.2 eq), and

      
       (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water.
      
    • Degas the solution with

      
       for 15 minutes.
      
    • Add

      
       (5 mol%) and heat to 90 °C for 4 hours.
      
  • Validation Checkpoint (

    
     NMR):  The starting material exhibits two distinct singlets in the 
    
    
    
    NMR spectrum due to the asymmetric environment of the C3 and C5
    
    
    groups. Upon successful coupling, the local magnetic environment of the C3
    
    
    group changes significantly due to the ring current of the newly installed aryl group. A definitive chemical shift in one of the
    
    
    singlets confirms C-C bond formation.
Step 3: Deprotection
  • Causality: The MOM ether is sensitive to acidic hydrolysis. Because the highly fluorinated ring withdraws electron density from the ether oxygen, protonation is slightly hindered, requiring a stronger acid concentration than standard aliphatic MOM ethers.

  • Methodology: Treat the coupled intermediate with 4M HCl in Dioxane/MeOH at room temperature until TLC indicates complete conversion back to the free phenol.

Workflow Start Start: 2-Bromo-3,5-bis(CF3)phenol Step1 Step 1: MOM Protection (Mask acidic -OH) Start->Step1 Val1 Validation 1: LC-MS (Confirm m/z shift) Step1->Val1 Step2 Step 2: Suzuki Coupling (Pd-catalyzed C-C bond) Val1->Step2 Pass Val2 Validation 2: 19F NMR (Track CF3 shift) Step2->Val2 Step3 Step 3: Deprotection (Acidic cleavage) Val2->Step3 Pass End Final Product: Functionalized Phenol Step3->End

Caption: Self-validating workflow for Pd-catalyzed cross-coupling of the bromophenol core.

References

Sources

An In-depth Technical Guide to 2-Bromo-3,5-bis(trifluoromethyl)phenol: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety, renowned for its ability to enhance metabolic stability, modulate lipophilicity, and increase binding affinity to biological targets.[1][2] This guide provides a comprehensive technical overview of 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS Number: 887268-16-8), a compound that synergistically combines the advantageous properties of a phenol, a bromine atom, and two trifluoromethyl groups, rendering it a highly valuable building block for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

This compound is a substituted aromatic compound with the molecular formula C₈H₃BrF₆O.[3][4] Its structure is characterized by a phenol ring substituted with a bromine atom at the 2-position and two trifluoromethyl groups at the 3- and 5-positions.

Chemical Structure:

CAS Number: 887268-16-8[3][4][5]

The strategic placement of these functional groups imparts a unique electronic and steric landscape to the molecule. The two strongly electron-withdrawing trifluoromethyl groups significantly increase the acidity of the phenolic hydroxyl group, a feature that can be exploited in the formation of various derivatives and in modulating interactions with biological targets. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments.

Physicochemical Properties: A Tabulated Summary

While comprehensive experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be estimated based on data from commercial suppliers and comparison with structurally related compounds.

PropertyValueSource/Comment
CAS Number 887268-16-8[3][4][5]
Molecular Formula C₈H₃BrF₆O[3][4]
Molecular Weight 309.00 g/mol [5]
Appearance White to off-white solid (predicted)Based on similar compounds.
Purity ≥95% (typical from commercial suppliers)[3]
Storage Sealed in dry, 2-8°C[5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and efficient synthetic route can be designed based on the electrophilic bromination of 3,5-bis(trifluoromethyl)phenol. The regioselectivity of this reaction is a critical consideration, as the phenol ring is activated by the hydroxyl group but deactivated by the two strongly electron-withdrawing trifluoromethyl groups.

The hydroxyl group is an ortho-, para-director. In this case, the para-position (position 4) is sterically unhindered. However, the positions ortho to the hydroxyl group (positions 2 and 6) are also potential sites for bromination. The presence of the trifluoromethyl groups at positions 3 and 5 will influence the electron density distribution in the ring and sterically hinder the adjacent positions.

A key challenge in the synthesis is to achieve mono-bromination at the desired 2-position. The use of a less reactive brominating agent and careful control of reaction conditions are crucial to prevent the formation of di- or tri-brominated byproducts.

Proposed Experimental Protocol: Electrophilic Bromination of 3,5-bis(trifluoromethyl)phenol

This protocol is a hypothetical but chemically sound procedure based on established methods for the bromination of substituted phenols.

dot

SynthesisWorkflow reagents Reagents: - 3,5-bis(trifluoromethyl)phenol - N-Bromosuccinimide (NBS) - Acetonitrile (MeCN) equipment Equipment: - Round-bottom flask - Magnetic stirrer - Ice bath - Dropping funnel start Start: Dissolve 3,5-bis(trifluoromethyl)phenol in Acetonitrile cool Cool to 0°C in an ice bath start->cool add_nbs Slowly add a solution of NBS in Acetonitrile cool->add_nbs react Stir at 0°C to room temperature (Monitor by TLC) add_nbs->react workup Aqueous work-up: - Quench with water - Extract with Ethyl Acetate - Wash with brine react->workup dry Dry organic layer (e.g., over Na₂SO₄) workup->dry purify Purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) dry->purify end Final Product: This compound purify->end

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3,5-bis(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent to the cooled solution of the phenol. The slow addition is critical to control the exothermicity of the reaction and to minimize the formation of over-brominated products.

  • Reaction: Stir the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent as it is a milder and more selective source of electrophilic bromine compared to liquid bromine (Br₂), which helps in controlling the regioselectivity and preventing over-bromination.[6]

  • Acetonitrile/Dichloromethane: These polar aprotic solvents are suitable for this reaction as they can dissolve the reactants and are inert under the reaction conditions.

  • Low Temperature: Starting the reaction at 0°C helps to control the reaction rate and improve selectivity.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds, and it is essential here to separate the desired product from any unreacted starting material and isomeric byproducts.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a highly attractive scaffold for the synthesis of novel therapeutic agents. The trifluoromethyl groups are known to enhance drug-like properties, and the phenol and bromo functionalities provide versatile handles for further chemical modifications.

Role as a Key Building Block

This compound can serve as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Potential Therapeutic Areas

While specific biological activity data for this compound is not widely reported, the 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in molecules with a range of therapeutic applications, including:

  • Kinase Inhibitors: Many small molecule kinase inhibitors incorporate halogenated and trifluoromethylated phenyl rings to enhance their potency and selectivity.[7] The scaffold of this compound could be elaborated to target various kinases implicated in cancer and inflammatory diseases.

  • Cholinesterase Inhibitors: Analogues of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been investigated as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant to the treatment of Alzheimer's disease.[8] This suggests that derivatives of this compound could be explored for their potential in treating neurodegenerative disorders.

  • Anticancer and Anti-inflammatory Agents: Trifluoromethyl-containing phenols have demonstrated significant potential as anticancer and anti-inflammatory agents by modulating key signaling pathways.[2]

Illustrative Signaling Pathway: Modulation of Kinase Activity

The development of kinase inhibitors is a major focus in modern drug discovery. The general mechanism of action for many small molecule kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

dot

KinaseInhibition cluster_kinase Kinase Enzyme ATP_binding_site ATP Binding Site Substrate Substrate Protein ATP_binding_site->Substrate Phosphorylates substrate_binding_site Substrate Binding Site Active_Signaling Active Downstream Signaling substrate_binding_site->Active_Signaling Leads to ATP ATP ATP->ATP_binding_site Binds Inhibitor Derivative of This compound Inhibitor->ATP_binding_site Competitively Binds Phosphorylated_Substrate Phosphorylated Substrate (Inactive Signaling) Inhibitor->Phosphorylated_Substrate Prevents Phosphorylation Substrate->substrate_binding_site Binds

Caption: Competitive inhibition of a kinase by a derivative of this compound.

Characterization and Quality Control

For researchers utilizing this compound, rigorous characterization is essential to ensure the identity and purity of the compound. Standard analytical techniques should be employed:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretch of the phenol and the C-F stretches of the trifluoromethyl groups.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound. Based on the GHS pictograms and hazard statements for this compound, it is classified as harmful if swallowed and causes skin and eye irritation.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of a reactive bromine handle, an acidic phenolic hydroxyl group, and two metabolically robust trifluoromethyl groups makes it a highly valuable and versatile building block. While the full extent of its biological activities remains to be explored, its potential for the synthesis of novel kinase inhibitors, central nervous system agents, and other therapeutics is undeniable. As the demand for more effective and safer drugs continues to grow, compounds like this compound will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • MDPI. (2022). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Retrieved from [Link]

  • Google Patents. (n.d.). EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-bromo- (CAS 95-56-7). Retrieved from [Link]

  • Google Patents. (n.d.). US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
  • European Patent Office. (2006). Process for the synthesis of organic compounds - EP 2266961 B1. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Retrieved from [Link]

  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.
  • NIST. (n.d.). 3,5-Bis(trifluoromethyl)phenol. Retrieved from [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • IUCr Journals. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structures of trifluoromethyl derivatives of fullerenes C84(16) and C84(18). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)phenol. Retrieved from [Link]

  • PubMed. (n.d.). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Retrieved from [Link]

Sources

Synthesis and characterization of "2-Bromo-3,5-bis(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-3,5-bis(trifluoromethyl)phenol

This document provides a comprehensive technical overview for the synthesis and structural elucidation of this compound, a key fluorinated building block for advanced research in medicinal chemistry and materials science. This guide is intended for an audience of professional researchers, chemists, and drug development scientists, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Strategic Importance and Physicochemical Overview

This compound (CAS No. 887268-16-8) is a highly functionalized aromatic compound.[1][2] The presence of two electron-withdrawing trifluoromethyl (-CF₃) groups imparts unique properties, such as increased metabolic stability and lipophilicity, which are highly desirable in pharmaceutical candidates.[3] The strategic placement of a bromine atom and a hydroxyl group provides two orthogonal reactive sites for further chemical modification, making it a versatile intermediate for constructing complex molecular architectures.

Table 1: Physicochemical and Safety Data

Property Value Source(s)
IUPAC Name This compound [1]
CAS Number 887268-16-8 [1][2]
Molecular Formula C₈H₃BrF₆O [1][2]
Molecular Weight 309.005 g/mol [1][2]
Purity Typically ≥95% [1]
GHS Pictogram GHS07 (Harmful/Irritant) [1]
Hazard Statements H302, H315, H319, H335 [1]

| Description | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |[1] |

Synthesis Pathway: Regioselective Bromination

The synthesis of the title compound is achieved via the electrophilic aromatic substitution of 3,5-bis(trifluoromethyl)phenol. The key to this synthesis is controlling the regioselectivity of the bromination reaction.

Mechanistic Rationale

The phenolic hydroxyl (-OH) group is a powerful activating, ortho, para-directing group due to its ability to donate electron density into the aromatic ring via resonance. Conversely, the two trifluoromethyl (-CF₃) groups are strongly deactivating and meta-directing due to their potent inductive electron-withdrawing effects. In this competitive scenario, the activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br⁺) to the positions ortho to it (C2 and C6). As the C4 position is already substituted, bromination occurs at the C2 position. The strong deactivation of the ring by the -CF₃ groups necessitates a reactive brominating agent.

Detailed Experimental Protocol

This protocol is based on established methods for the bromination of activated phenols.[4] It is a self-validating system, where successful execution and subsequent characterization confirm the integrity of the process.

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[5][6]

Materials:

  • 3,5-Bis(trifluoromethyl)phenol (CAS: 349-58-6)

  • Molecular Bromine (Br₂)

  • Dichloromethane (DCM), anhydrous

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-bis(trifluoromethyl)phenol (1.0 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Prepare a solution of bromine (1.0 eq.) in dichloromethane. Add this solution dropwise to the stirred phenol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.[4] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine. The reddish-brown color should dissipate.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[4][7] This step is critical to separate the desired 2-bromo isomer from any potential side products.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve Starting Material (3,5-bis(trifluoromethyl)phenol) in Dichloromethane B Cool to 0 °C A->B C Dropwise Addition of Bromine (Br₂) B->C D Stir at RT for 18h C->D E Quench with Na₂S₂O₃ D->E F Aqueous Wash (NaHCO₃, H₂O, Brine) E->F G Dry (MgSO₄) & Concentrate F->G H Silica Gel Chromatography G->H I Final Product: This compound H->I

Caption: High-level workflow for the synthesis of this compound.

Comprehensive Structural Elucidation

Confirming the identity and purity of the final product requires a multi-technique analytical approach. Each technique provides complementary information, creating a self-validating dataset that confirms the structure.

Table 2: Expected Spectroscopic Data

Technique Nucleus / Region Expected Chemical Shift / Signal Rationale
¹H NMR Aromatic CH δ 7.0-7.5 ppm (2H, 2 singlets or narrow doublets) Two non-equivalent protons on the aromatic ring.
Phenolic OH δ 5.0-6.0 ppm (1H, broad singlet) Exchangeable acidic proton.
¹³C NMR Aromatic C-Br δ ~110-120 ppm Carbon directly attached to bromine is shielded.
Aromatic C-O δ ~150-155 ppm Carbon attached to the hydroxyl group.
Aromatic C-CF₃ δ ~130-135 ppm (quartet, J ≈ 30-35 Hz) C-F coupling splits the signal into a quartet.[8]
CF₃ δ ~123 ppm (quartet, J ≈ 270-280 Hz) Large one-bond C-F coupling constant.
¹⁹F NMR -CF₃ δ ~ -63 ppm (singlet) Two equivalent -CF₃ groups in the same chemical environment.
IR Spec O-H Stretch 3200-3600 cm⁻¹ (broad) Characteristic of a hydrogen-bonded phenolic hydroxyl group.
C-F Stretch 1100-1350 cm⁻¹ (strong, multiple bands) Very strong and characteristic absorptions for the C-F bonds.[9]
C-Br Stretch 550-690 cm⁻¹ (medium-strong) Found in the fingerprint region.[9]

| HRMS | [M-H]⁻ or [M]⁺ | Calculated: 306.9247 (for C₈H₂BrF₆O⁻) | Confirms elemental composition. The isotopic pattern showing two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is definitive proof of a single bromine atom.[10] |

Characterization_Logic cluster_primary Primary Structure Confirmation cluster_secondary Functional Group Validation cluster_purity Purity Assessment Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Analysis MS Mass Spectrometry (HRMS) Start->MS Analysis IR Infrared (IR) Spectroscopy Start->IR Analysis HPLC HPLC / GC-MS NMR->HPLC Final Confirmed Structure: This compound NMR->Final Confirms connectivity & chemical environment MS->HPLC MS->Final Confirms molecular formula & bromine presence IR->Final Confirms functional groups (-OH, -CF₃, C-Br) HPLC->Final Confirms purity

Caption: A logical workflow for the comprehensive characterization of the title compound.

Applications and Future Outlook

This compound is not an end-product but a valuable starting material. The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The phenolic hydroxyl group can be alkylated, acylated, or used as a nucleophile. This dual reactivity allows for the rapid generation of diverse chemical libraries for screening in drug discovery programs and for the development of novel polymers and functional materials where high thermal stability and chemical resistance are required.[3]

References

  • 3,5-Bis(trifluoromethyl)phenol | C8H4F6O | CID 67680 - PubChem. National Center for Biotechnology Information. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 2-Bromo-5-(trifluoromethyl)phenol | C7H4BrF3O | CID 21914470 - PubChem. National Center for Biotechnology Information. [Link]

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | C9H3F6NS | CID 2733395 - PubChem. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

  • US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents.
  • EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents.
  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC. National Center for Biotechnology Information. [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... - ResearchGate. ResearchGate. [Link]

  • Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - IUCr Journals. International Union of Crystallography. [Link]

  • Infrared Spectroscopy - Illinois State University. Illinois State University. [Link]

  • 3,5-Bis(trifluoromethyl)phenol - NIST WebBook. National Institute of Standards and Technology. [Link]

  • EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents.
  • Halogenated Organic Compounds | Spectroscopy Online. Spectroscopy Online. [Link]

  • 3,5-Bis(trifluoromethyl)bromobenzene - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

"2-Bromo-3,5-bis(trifluoromethyl)phenol" solubility and stability data

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery and materials science, I approach physicochemical profiling not just as a data-gathering exercise, but as a predictive framework. Understanding the behavior of 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS: 887268-16-8) requires looking beyond its basic structure to the profound electronic and steric forces at play.

This highly fluorinated, sterically hindered phenolic building block is increasingly critical in the design of agrochemicals and pharmaceuticals—most notably in the synthesis of nonsteroidal inhibitors for human steroid 5α-reductase type-1 (SRD5A1).

Below is an in-depth technical guide detailing the solubility dynamics, chemical stability, and self-validating analytical workflows required to harness this compound effectively.

Fundamental Physicochemical Profiling

Before designing any formulation or synthetic pathway, we must establish the compound's baseline metrics. The dual trifluoromethyl (-CF₃) groups and the ortho-halogen dictate its macroscopic properties.

PropertyValueScientific Implication
CAS Number 887268-16-8Standard registry identifier.
Molecular Formula C₈H₃BrF₆OHigh halogen-to-carbon ratio drives the fluorous effect.
Molecular Weight 309.00 g/mol Optimal for small-molecule drug design (Lipinski's Rule of 5).
Predicted pKa 6.42 ± 0.15Highly acidic phenol; predominantly ionized at physiological pH.
Predicted LogP ~3.17Strong lipophilicity; excellent membrane permeability.
Predicted Boiling Point 208.0 ± 35.0 °CIndicates moderate volatility; requires sealed storage.
SMILES OC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1BrStructural mapping for in silico predictive modeling.

Solubility Dynamics and Causality

The solubility of this compound is governed by a tug-of-war between the hydrophobic "fluorous effect" and pH-dependent ionization.

The Fluorous Effect and Lipophilicity Fluorine is highly electronegative but possesses incredibly low polarizability. The six fluorine atoms create a dense, hydrophobic electron cloud that strongly resists solvation by water, driving the compound's high LogP (~3.17). Consequently, its intrinsic aqueous solubility in acidic media (where it remains unionized) is exceptionally poor (< 0.05 mg/mL). It is, however, highly soluble in organic solvents like dichloromethane (DCM) and ethyl acetate.

Ionization Dynamics (The pKa Shift) Unsubstituted phenol has a pKa of 9.95. However, the predicted pKa of this compound drops drastically to 6.42. Why? The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the two -CF₃ groups, combined with the -I effect of the ortho-bromine, heavily stabilize the conjugate base (phenoxide anion). Using the Henderson-Hasselbalch equation at a physiological pH of 7.4: pH = pKa + log([A-]/[HA]) ➔ 7.4 = 6.42 + log([A-]/[HA]) ➔ [A-]/[HA] ≈ 9.5 This means the compound is ~90% ionized in blood plasma or standard biological buffers. This ionization paradoxically increases its apparent aqueous solubility (


) at pH 7.4 compared to its neutral state, which is a critical consideration for oral bioavailability.

Supercritical Fluid Behavior The steric bulk of the ortho-bromo and meta-CF₃ groups heavily restricts the phenolic hydroxyl's ability to act as a hydrogen-bond donor. This steric hindrance dictates its unique solubility and association constants when interacting with metal chelates in supercritical carbon dioxide (


), making it a valuable ligand modifier in green chemistry extractions.

Protocol: High-Throughput Thermodynamic Solubility Determination

To accurately profile this compound, kinetic solvent-shift assays are inadequate due to the risk of fluorous supersaturation artifacts. We utilize a self-validating thermodynamic shake-flask methodology.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation: Add 5 mg of the compound to 1 mL of each buffer in glass HPLC vials. Causality: Highly fluorinated compounds frequently adsorb to standard polypropylene tubes, skewing concentration data.

  • Equilibration: Agitate at 300 rpm at 37.0 ± 0.5 °C for 24 hours to ensure true thermodynamic equilibrium.

  • Phase Separation: Centrifuge at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 200 µL of filtrate to saturate any potential filter binding sites.

  • Quantification: Analyze via HPLC-UV (λ=254 nm) using a C18 column with a water/acetonitrile gradient.

  • Self-Validation System: Spike a known concentration (e.g., 10 µg/mL) of the reference standard into the filtered blank buffer. Recovery must be 95–105% to definitively rule out matrix suppression or filter adsorption.

SolubilityWorkflow Start Compound Aliquot (CAS: 887268-16-8) Buffer Add Aqueous Buffer (pH 1.2, 4.5, 7.4) Start->Buffer Incubate Incubation & Agitation (24h at 37°C) Buffer->Incubate Phase Phase Separation (Centrifugation at 10,000g) Incubate->Phase Analysis HPLC-UV Quantification (λ=254 nm) Phase->Analysis Data Thermodynamic Solubility Profile Generation Analysis->Data

Figure 1: Thermodynamic solubility profiling workflow across physiological pH ranges.

Chemical Stability and Degradation Kinetics

The stability profile of this compound is defined by its extreme electron deficiency and steric crowding.

  • Metabolic & Oxidative Resistance: The electron-withdrawing -CF₃ groups severely deactivate the aromatic ring toward electrophilic aromatic substitution. Consequently, the compound is highly resistant to oxidative degradation (e.g., by peroxides or Cytochrome P450 enzymes).

  • Steric Shielding: The ortho-bromo group acts as a physical shield for the hydroxyl group. While this makes synthetic esterification challenging (necessitating strong coupling agents like DCC or EDCI), it provides excellent biological stability by hindering rapid Phase II metabolism (glucuronidation).

  • Photostability Vulnerability: The C-F bond is one of the strongest in organic chemistry (~450 kJ/mol) and will not break under standard conditions. However, the C-Br bond is significantly weaker (~280 kJ/mol). Under intense UV irradiation, homolytic cleavage of the C-Br bond is the primary degradation pathway, leading to debromination.

Protocol: Forced Degradation and Stability-Indicating Assay

To ensure analytical methods can separate the parent compound from its degradants, we execute a forced degradation study aligned with ICH Q1A(R2) guidelines.

Step-by-Step Methodology:

  • Acid/Base Hydrolysis: Incubate 0.1 mg/mL of the compound in 0.1 N HCl and 0.1 N NaOH for 7 days at 40°C. (Expectation: High stability due to robust C-F bonds; phenolate formation occurs in base without structural degradation).

  • Oxidative Stress: Expose a 0.1 mg/mL solution to 3%

    
     for 24 hours at 25°C. (Expectation: Minimal degradation due to the electron-deficient aromatic ring).
    
  • Photolysis (The Critical Pathway): Expose the solution in quartz cuvettes to 1.2 million lux hours and 200 W·h/m² of near-UV light. (Expectation: Radical-mediated debromination).

  • LC-MS/MS Analysis: Analyze the stressed samples to identify mass shifts (e.g., a loss of 79/81 Da confirms the loss of the bromine isotope).

  • Self-Validation System (Mass Balance): The sum of the peak areas of the parent compound and all identified degradants must equal 98–102% of the initial unstressed parent peak area. A failure here indicates degradants are precipitating out of solution or volatilizing, requiring solvent optimization.

DegradationPathway Parent This compound (Stable Core) UV UV Irradiation (Photolysis) Parent->UV Base Strong Base (pH > 12) Parent->Base Oxidation Peroxide (Oxidative Stress) Parent->Oxidation Dehalogenation Debromination (Radical Formation) UV->Dehalogenation Phenolate Phenolate Anion (Highly Stable) Base->Phenolate Resistant Resistant to Oxidation (Electron-Deficient Ring) Oxidation->Resistant

Figure 2: Forced degradation pathways highlighting photolytic debromination and oxidative resistance.

References

  • Isswanich, K., et al. (2025).

Technical Guide: Spectroscopic Data of 2-Bromo-3,5-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the spectroscopic characterization of 2-Bromo-3,5-bis(trifluoromethyl)phenol , a critical halogenated building block used in the synthesis of advanced pharmaceutical intermediates (APIs) and agrochemicals.

Executive Summary & Compound Identity

This compound is a highly functionalized aromatic intermediate.[1] Its unique substitution pattern—combining a phenolic hydroxyl group, an ortho-bromine atom, and two meta-positioned trifluoromethyl groups—makes it a versatile scaffold for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Property Data
CAS Number 887268-16-8
IUPAC Name This compound
Molecular Formula

Molecular Weight 309.00 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Key Functionality Ortho-brominated phenol; dual

electron-withdrawing groups

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra.[1][2] The compound is typically synthesized via the electrophilic bromination of 3,5-bis(trifluoromethyl)phenol .[1]

Regioselectivity Logic
  • Directing Groups:

    • -OH (Position 1): Strong activator, ortho/para director.[1]

    • -

      
       (Positions 3, 5):  Strong deactivator, meta director.[1][2]
      
  • Outcome:

    • The -OH group activates positions 2, 4, and 6.[1][2]

    • The -

      
       groups (meta-directing) also direct incoming electrophiles to positions 2, 4, and 6.[2]
      
    • Steric Hindrance: Position 4 is flanked by two bulky

      
       groups, making substitution difficult.[1][2] Position 2 (and 6) is flanked by one -OH and one -
      
      
      
      , which is sterically more accessible.[1]
    • Result: Bromination occurs selectively at the 2-position (ortho to the hydroxyl).[1]

Synthesis Workflow Diagram

Synthesis Figure 1: Regioselective Synthesis Pathway via Electrophilic Aromatic Substitution SM 3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6) Intermediate Sigma Complex (Arenium Ion) SM->Intermediate Nucleophilic Attack Reagent Br2 / Acid Catalyst (Electrophilic Bromination) Reagent->Intermediate Product This compound (CAS 887268-16-8) Intermediate->Product - HBr (Re-aromatization)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following data is derived from substituent chemical shift additivity rules (SCS) applied to the parent compound 3,5-bis(trifluoromethyl)phenol, validated against analogous poly-fluorinated bromophenols.

NMR (Proton)

The introduction of the bromine atom at position 2 desymmetrizes the aromatic ring, resulting in two distinct aromatic signals (H-4 and H-6).

Position Shift (

, ppm)
Multiplicity Integration Assignment Logic
-OH 5.80 - 6.50 Broad Singlet1HPhenolic proton; shift is concentration/solvent dependent (

).[1]
H-4 7.65 - 7.75 Singlet (or broad s)1HPara to -OH; flanked by two

groups.[1] Shielded by p-OH, deshielded by o-

.[1]
H-6 7.40 - 7.50 Singlet (or broad s)1HOrtho to -OH; meta to Br.[1] Shielded by o-OH.
  • Coupling (

    
    ):  A small meta-coupling (
    
    
    
    Hz) may be observed between H-4 and H-6.[1]
  • Solvent Effect: In DMSO-

    
    , the -OH peak will shift downfield (approx.[1] 10.0-11.0 ppm) and appear sharp due to hydrogen bonding.[1]
    
NMR (Carbon)

The spectrum is characterized by the complexity of C-F coupling.[1][2]

  • C-OH (C-1): ~155 ppm (Deshielded by Oxygen).[1]

  • C-Br (C-2): ~110-115 ppm (Upfield due to Heavy Atom Effect of Br).[1]

  • C-CF3 (C-3, C-5): ~132 ppm (Quartets,

    
     Hz).
    
  • CF3 Groups: ~123 ppm (Quartet,

    
     Hz).[1][2]
    
  • Aromatic C-H (C-4, C-6): ~115-125 ppm (Quartets due to

    
     coupling).[1]
    
NMR (Fluorine)
  • Shift:

    
     -63.0 to -64.0 ppm.
    
  • Pattern: Two closely spaced singlets or one overlapping signal (depending on resolution), as the two

    
     groups are chemically non-equivalent due to the asymmetric bromine substitution (one is ortho to Br, one is para to Br).
    

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the strong C-F stretches and the phenolic O-H.[1][2]

Functional Group Wavenumber (

)
Intensity Description
O-H Stretch 3200 - 3500 Broad, MediumHydrogen-bonded phenolic hydroxyl.[1]
C-H Aromatic 3050 - 3100 WeakAromatic C-H stretching.[1]
C=C Aromatic 1580 - 1620 MediumRing skeletal vibrations.[1]
C-F Stretch 1100 - 1350 Very Strong Multiple intense bands characteristic of

groups.[1]
C-Br Stretch 500 - 700 Medium/StrongCarbon-Bromine bond vibration (fingerprint region).[1]

Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the bromine isotope pattern and the fluorinated structure.[1]

Ionization Mode: EI (Electron Impact) or ESI- (Negative Mode)
  • Molecular Ion (

    
     or 
    
    
    
    ):
    • Due to Bromine (

      
       and 
      
      
      
      in ~1:1 ratio), the molecular ion appears as a doublet separated by 2 mass units.[1][2]
    • m/z 308 (

      
      ) and m/z 310  (
      
      
      
      ).[1][2]
Fragmentation Pathway[1][4]
  • Loss of Br:

    
     m/z 229 (Formation of radical cation).[1]
    
  • Loss of

    
    : 
    
    
    
    .
  • Loss of CO: Characteristic of phenols (

    
    ).[1]
    
Fragmentation Logic Diagram

MS_Fragmentation Figure 2: Predicted Mass Spectrometry Fragmentation Pattern M_Ion Molecular Ion [M]+ m/z 308 / 310 (1:1) Frag_Br [M - Br]+ m/z 229 M_Ion->Frag_Br Loss of Br• Frag_CF3 [M - CF3]+ m/z 239 / 241 M_Ion->Frag_CF3 Loss of CF3• Frag_CO [M - CO]+ m/z 280 / 282 M_Ion->Frag_CO Loss of CO (Phenol char.)

Experimental Protocols for Validation

To reproduce these data, the following standard operating procedures (SOPs) are recommended.

Sample Preparation for NMR
  • Solvent: Use Chloroform-d (

    
    )  for routine analysis.[1] Use DMSO-
    
    
    
    if the -OH peak is broad or if solubility is an issue.[1]
  • Concentration: Dissolve ~10-15 mg of the sample in 0.6 mL of solvent.

  • Reference: Ensure TMS (Tetramethylsilane) is present as an internal standard (

    
     0.00 ppm).
    
Quality Control (Impurity Profiling)

Common impurities from the synthesis include:

  • Starting Material: 3,5-Bis(trifluoromethyl)phenol (Check for singlet at ~7.4 ppm, H-2/6 equivalent).[1]

  • Regioisomer: 4-Bromo-3,5-bis(trifluoromethyl)phenol (Check for symmetry in NMR; H-2/6 would be equivalent singlets).[1]

  • Dibrominated Species: 2,6-Dibromo-3,5-bis(trifluoromethyl)phenol (Check MS for tribromide pattern or disappearance of H-6 signal).[1]

References

  • Synthesis of Brominated Trifluoromethylphenols

    • Source: Patent US6255545B1.[1] "Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene" (Describes bromination conditions for analogous bis-CF3 systems).

    • URL:

  • Compound Registry & CAS Verification

    • Source: NIH PubChem / Fluorochem. "this compound (CAS 887268-16-8)".[1]

    • URL:[2]

  • NMR Prediction & Substituent Effects

    • Source: Pretsch, E., et al. Structure Determination of Organic Compounds.[1][2] Springer.[1] (Standard reference for calculating chemical shifts based on additivity rules).

    • URL:[2]

Sources

Technical Guide: Acidity and pKa of 2-Bromo-3,5-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS: 887268-16-8), a highly specialized fluorinated building block used in medicinal chemistry and organocatalysis.[1]

The core focus is the molecule's acidity (pKa), a critical parameter governing its behavior as a hydrogen bond donor (HBD) in catalysis and its ionization state in physiological environments.[1] Based on structural analysis and quantitative structure-property relationship (QSPR) models, the pKa is estimated at 6.42 ± 0.15 .[1] This represents a significant acidification compared to the parent 3,5-bis(trifluoromethyl)phenol (pKa ~8.0), driven by the ortho-bromo substituent's inductive effects.[1]

Structural & Electronic Analysis

The acidity of a phenol is defined by the stability of its conjugate base (phenoxide anion).[2] For this compound, three distinct electronic factors drive its enhanced acidity compared to unsubstituted phenol (pKa 9.95).

Electronic Effect Breakdown
SubstituentPositionElectronic ModeNet Effect on Acidity
-OH C1Acidic CenterSite of deprotonation.[1]
-Br C2 (Ortho)Inductive (-I): Strong electron withdrawal stabilizes the negative charge on oxygen.Steric: Bulkiness may twist the O-H bond, affecting solvation.Resonance (+R): Weak donation, overwhelmed by -I effect.[1]Increases Acidity (Lowers pKa by ~1.5 units vs parent).
-CF3 C3, C5 (Meta)Inductive (-I): Powerful electron withdrawal through the

-framework.Field Effect: Through-space stabilization of the anion.[1]
Increases Acidity (Lowers pKa by ~2.0 units vs phenol).
The "Ortho Effect" and Steric Crowding

The 1,2,3-substitution pattern (OH at 1, Br at 2, CF3 at 3) creates a sterically congested environment.[1]

  • Buttressing Effect: The bulky trifluoromethyl group at C3 pushes the bromine atom at C2 closer to the hydroxyl group.

  • Solvation Inhibition: The hydrophobic bulk of the adjacent Br and CF3 groups shields the phenoxide oxygen from solvent molecules, potentially destabilizing the anion slightly compared to a sterically open isomer.[1] However, the electronic withdrawal remains the dominant factor.

Visualization of Electronic Effects[1]

AcidityMechanism Phenol This compound (Neutral) Deprotonation Deprotonation (-H+) Phenol->Deprotonation Phenoxide Phenoxide Anion (Conjugate Base) Deprotonation->Phenoxide InductiveBr Ortho-Br (-I) Stabilizes charge Phenoxide->InductiveBr InductiveCF3 Meta-CF3 (-I) Strong withdrawal Phenoxide->InductiveCF3

Figure 1: Mechanistic flow of deprotonation and anionic stabilization by electron-withdrawing groups.

Quantitative Data: pKa Values

The following data compares the target molecule against relevant benchmarks.

CompoundStructurepKa (Exp/Pred)Source
Phenol C6H5OH9.95 (Exp)Standard Reference
3,5-Bis(trifluoromethyl)phenol Parent Scaffold7.96 (Exp)J. Phys.[1][3] Org. Chem. [1]
2-Bromophenol Ortho-Br analogue8.42 (Exp)CRC Handbook
This compound Target 6.42 ± 0.15 (Pred) ChemicalBook / ACD Labs [2]

Insight: The addition of the bromine atom at the ortho position to the 3,5-bis(trifluoromethyl) scaffold drops the pKa by approximately 1.54 units (7.96


 6.42).[1] This aligns with the expected shift observed when brominating phenol to 2-bromophenol (9.95 

8.42,

).[1]

Experimental Protocols

Since specific experimental values for this building block may vary by solvent and ionic strength, the following protocols are recommended for in-house validation.

Method A: Potentiometric Titration (Standard)

Best for aqueous or mixed-aqueous solubility (e.g., water/methanol).[1]

Reagents:

  • Analyte: ~5 mg this compound.[1]

  • Titrant: 0.01 M KOH (standardized, CO2-free).[1]

  • Solvent: 0.1 M KCl (ionic strength adjuster) in water/methanol (if solubility is low).

Workflow:

  • Dissolution: Dissolve analyte in minimal methanol, then dilute with 0.1 M KCl.

  • Blank Titration: Perform titration on the solvent blank to determine

    
    .
    
  • Sample Titration: Titrate sample with KOH under inert gas (N2/Ar) to prevent carbonate formation.

  • Calculation: Use the Bjerrum method or Gran plot to determine the equivalence point and

    
    .
    
Method B: Spectrophotometric Determination (High Precision)

Ideal for low concentrations or sparingly soluble compounds. Relies on the UV shift between phenol and phenoxide.

Workflow Visualization:

UVProtocol Start Start: Prepare Stock Solution (1 mM in MeOH) BufferPrep Prepare Buffer Series (pH 4.0 to 9.0) Start->BufferPrep Aliquot Aliquot Stock into Buffers (Final Conc: 50 µM) BufferPrep->Aliquot Scan UV-Vis Scan (200-400 nm) Identify Isosbestic Point Aliquot->Scan Plot Plot Absorbance vs pH (Sigmoidal Curve) Scan->Plot Calc Calculate pKa Henderson-Hasselbalch Plot->Calc

Figure 2: Spectrophotometric pKa determination workflow.[1]

Key Checkpoint: The phenoxide anion typically exhibits a bathochromic shift (red shift) compared to the neutral phenol.[1] Measure absorbance at


 of the anion.

Synthesis & Handling

Synthesis Route

The compound is typically synthesized via the electrophilic bromination of 3,5-bis(trifluoromethyl)phenol.[1]

  • Reagents:

    
     (1.0 eq), DCM, 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

  • Yield: Variable (30-76%), dependent on controlling over-bromination.[1]

Safety (MSDS Highlights)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319).[1][4]

  • Handling: Use nitrile gloves.[1] The compound is acidic; avoid contact with strong bases unless intended.

  • Storage: Sealed dry, 2-8°C.

Applications in Drug Discovery[2]

  • Bioisostere: The lipophilic, acidic nature allows it to mimic carboxylic acids or tetrazoles while improving membrane permeability (higher LogP due to CF3/Br).

  • Proton Donor: Used as a Brønsted acid component in frustrated Lewis pair (FLP) chemistry or H-bond donor catalysis.[1]

  • Fragment Linking: The ortho-bromo group serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to install the 3,5-bis(trifluoromethyl)phenol motif into larger scaffolds.[1]

References

  • Kütt, A., et al. (2019).[1] "Aqueous pKa values of fluorinated phenols and sulfonamides." Journal of Physical Organic Chemistry, 32(6), e3940.[1] Link

  • ChemicalBook. (2025).[2] "this compound Properties and Prediction." Link

  • PubChem. (2025).[5] "2-Bromo-5-(trifluoromethyl)phenol Compound Summary." National Library of Medicine. Link

  • BLD Pharm. (2025). "Product SDS: this compound." Link

Sources

Potential applications of "2-Bromo-3,5-bis(trifluoromethyl)phenol" in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Utility of 2-Bromo-3,5-bis(trifluoromethyl)phenol

Executive Summary

The compound This compound (CAS: 887268-16-8) is a highly specialized, multifunctional fluorinated building block[1]. In modern drug discovery and advanced materials science, the strategic incorporation of fluorine is paramount for modulating lipophilicity, metabolic stability, and target-binding affinity. This molecule presents a unique trifecta of reactive sites: an acidic phenolic hydroxyl group, an ortho-positioned bromine atom for transition-metal catalysis, and two strongly electron-withdrawing trifluoromethyl (


) groups.

This whitepaper provides application scientists and synthetic chemists with a mechanistic understanding and validated protocols for leveraging this compound in complex organic synthesis, particularly in the development of kinase inhibitors, PROTACs, and agrochemicals.

Physicochemical Profiling & Mechanistic Causality

To effectively utilize this compound, one must understand how its substituents interact stereoelectronically.

The Inductive Effect on Phenolic Acidity

Unsubstituted phenol has a


 of approximately 10.0. The introduction of a single 

group lowers the

significantly (e.g., 4-trifluoromethylphenol has a

of 8.67)[2]. In this compound, the combined inductive electron-withdrawing effects of the two meta-

groups and the ortho-bromine atom push the

down to approximately 7.5–8.0 [3].
  • Causality: This enhanced acidity means the phenol is easily deprotonated by mild bases (e.g.,

    
    ), forming a highly stable phenoxide anion. This makes the molecule an exceptional oxygen nucleophile for Williamson ether syntheses and Nucleophilic Aromatic Substitution (
    
    
    
    ) without requiring aggressive bases like
    
    
    .
Acceleration of Oxidative Addition

In palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of


 into the aryl halide bond.
  • Causality: The electron-deficient nature of the aromatic ring—driven by the bis-

    
     groups—significantly lowers the lowest unoccupied molecular orbital (LUMO) of the carbon-bromine bond. This accelerates the oxidative addition of electron-rich palladium catalysts into the 
    
    
    
    bond, allowing reactions to proceed at lower temperatures or with less reactive catalyst systems[4].

ElectronicEffects SM 2-Bromo-3,5-bis(CF3)phenol OH Phenolic -OH (pKa ~7.8) Easily deprotonated SM->OH Acidity Br Ortho -Br Accelerated Pd(0) Oxidative Addition SM->Br Electrophilicity CF3 Meta -CF3 Groups Lower LUMO & Increase Lipophilicity SM->CF3 Inductive Pull

Diagram 1: Stereoelectronic mapping of this compound.

Core Synthetic Workflows & Methodologies

Protecting-Group-Free Suzuki-Miyaura Cross-Coupling

Historically, free phenols poison palladium catalysts or interfere with transmetalation. However, by utilizing aqueous biphasic conditions, the phenol is converted to a phenoxide in situ. The electron-rich phenoxide actually facilitates transmetalation by coordinating to the boronic acid, while the


 groups maintain the necessary electrophilicity at the 

bond[4].

Protocol: Synthesis of Functionalized 2,2'-Biphenols

  • Preparation: Charge an oven-dried Schlenk flask with this compound (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and

    
     (5 mol%).
    
  • Solvent System: Add a degassed mixture of 1,4-dioxane (6.0 mL) and 2M aqueous

    
     (2.0 mL).
    
  • Reaction: Seal the flask and heat to 80°C under an argon atmosphere for 12 hours with vigorous stirring.

  • Workup (Critical Step): Cool to room temperature. Because the product is a highly acidic phenol, the aqueous layer must be acidified with 1M

    
     to pH 3 prior to extraction. Failure to acidify will result in the product remaining in the aqueous phase as a potassium salt.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL), wash with brine, dry over anhydrous 
    
    
    
    , and purify via silica gel flash chromatography.
Orthogonal Functionalization via Triflation

To construct highly complex scaffolds (e.g., terphenyls or highly substituted heterocycles), the phenol can be converted into a triflate. This yields a building block with two orthogonal leaving groups: a bromide and a triflate.

Protocol: Synthesis of 2-Bromo-1-trifluoromethanesulfonyloxy-3,5-bis(trifluoromethyl)benzene

  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous Dichloromethane (DCM) under argon.

  • Base Addition: Add anhydrous pyridine (2.0 equiv) and cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Dropwise add trifluoromethanesulfonic anhydride (

    
    , 1.2 equiv). The reaction is highly exothermic; controlled addition prevents the formation of tar byproducts.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with ice water, extract with DCM, wash sequentially with 1M

    
     (to remove pyridine) and saturated 
    
    
    
    . Dry and concentrate.

Note on Causality: In subsequent cross-couplings, the


 bond generally undergoes oxidative addition faster than the 

bond when using bulky, electron-rich phosphine ligands (e.g., XPhos), allowing for sequential, site-selective functionalization.

SyntheticWorkflow SM 2-Bromo-3,5-bis(CF3)phenol Triflate Orthogonal Scaffold (Br & OTf) SM->Triflate Tf2O, Pyridine 0°C to RT Biaryl Mono-Coupled Biaryl (Reaction at C-Br) Triflate->Biaryl Ar1-B(OH)2, Pd(0) Ligand Control Terphenyl Terphenyl Scaffold (Reaction at C-OTf) Biaryl->Terphenyl Ar2-B(OH)2, Pd(0) High Temp

Diagram 2: Orthogonal cross-coupling workflow utilizing the triflated intermediate.

Quantitative Data Summary

The table below summarizes the physicochemical properties and expected reactivity profiles of this compound compared to standard phenolic benchmarks.

Property / Metric2-Bromo-3,5-bis(CF3)phenol4-TrifluoromethylphenolPhenol
CAS Number 887268-16-8402-45-9108-95-2
Molecular Weight 309.00 g/mol 162.11 g/mol 94.11 g/mol
Estimated

~7.88.6710.0
Lipophilicity (LogP) High (~4.2)Moderate (~2.8)Low (1.46)
Suzuki Coupling Efficiency Excellent (Electron-deficient Br)N/A (No Halogen)N/A

Nucleophilicity
High (Stabilized Phenoxide)ModerateLow

Table 1: Comparative physicochemical and reactivity profile of fluorinated phenols.

Applications in Drug Development

The structural motif generated by reacting this compound is highly prized in medicinal chemistry. The bis-


 substitution pattern is a known pharmacophore for binding in deep, hydrophobic protein pockets (such as the DFG-out conformation of kinases)[5]. Furthermore, replacing standard hydrogen atoms with fluorine significantly blocks Cytochrome P450-mediated oxidative metabolism, extending the biological half-life of the resulting Active Pharmaceutical Ingredient (API).

By utilizing the protocols outlined above, researchers can rapidly generate libraries of sterically hindered, highly lipophilic biaryls and diaryl ethers, accelerating the hit-to-lead optimization phase of drug discovery.

References

1.[1] SynQuest Laboratories. "this compound - Product Details." Synquest Labs. Available at: 2.[2] ChemicalBook. "4-Trifluoromethylphenol CAS#: 402-45-9." ChemicalBook. Available at: 3.[3] The Journal of Organic Chemistry. "Synthesis and Acidity of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline." ACS Publications. Available at: 4.[4] The Journal of Organic Chemistry. "2,2'-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water." ResearchGate. Available at: 5.[5] Bioorganic & Medicinal Chemistry. "Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors." PubMed Central (PMC). Available at:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS: 887268-16-8)[1] has emerged as a highly versatile, trifunctional building block[2]. Featuring a hyper-acidic phenolic hydroxyl group, a sterically hindered bromine atom, and two electron-withdrawing trifluoromethyl (-CF₃) groups, this compound serves as a critical intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs) and next-generation agrochemicals[3].

This whitepaper provides an in-depth technical analysis of its chemical anatomy, outlines the causality behind specific reactivity profiles, and delivers self-validating experimental protocols for its utilization in the laboratory.

Chemical Anatomy & Physicochemical Profiling

The unique reactivity of this compound is dictated by the synergistic electronic and steric effects of its substituents[4].

  • The Phenolic Hydroxyl (C1): The strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the two -CF₃ groups and the ortho-bromine significantly lower the pKa of the phenol compared to unsubstituted phenol. This hyper-acidity allows for chemoselective O-alkylation under exceptionally mild basic conditions.

  • The Bromine Atom (C2): Positioned between the hydroxyl group (C1) and a -CF₃ group (C3), the bromine atom is highly sterically shielded. While it is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), standard catalysts often fail due to the high energy barrier of the oxidative addition step.

  • The Bis-Trifluoromethyl Motif (C3, C5): These groups act as "metabolic shields," blocking cytochrome P450-mediated oxidation while drastically increasing the molecule's logP (lipophilicity), making derivatives highly permeable across the blood-brain barrier (BBB)[3].

Table 1: Physicochemical Properties
PropertyValue / SpecificationMechanistic Implication
CAS Number 887268-16-8[1]Unique identifier for procurement and literature search.
Molecular Formula C₈H₃BrF₆O[4]High F-to-C ratio ensures high lipophilicity.
Molecular Weight 309.00 g/mol [1]Ideal low-MW building block for fragment-based drug design.
SMILES OC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1Br[4]Confirms the 1,2,3,5-tetrasubstituted aromatic ring topology.
Hazard Profile H302, H315, H319[4]Requires standard PPE; acts as a skin/eye irritant.

Synthetic Workflows & Mechanistic Insights

To effectively utilize this building block, chemists must design synthetic routes that respect its steric and electronic constraints. The diagram below illustrates the divergent synthetic pathways available.

SynthesisWorkflow Core 2-Bromo-3,5-bis (trifluoromethyl)phenol OAlk O-Alkylation (Phenol Core) Core->OAlk Mild Base (K2CO3) Suzuki Cross-Coupling (Bromine Core) Core->Suzuki Pd Catalyst (XPhos) Agro Agrochemical Derivatives OAlk->Agro Enhanced Lipophilicity Pharma CNS Active APIs Suzuki->Pharma Steric Shielding

Fig 1: Divergent synthetic workflows for this compound.

Overcoming Steric Hindrance in Catalysis

Attempting a Suzuki-Miyaura coupling on the C2-Bromine using standard Pd(PPh₃)₄ will result in poor yields and starting material recovery. The ortho-OH and ortho-CF₃ groups create a massive steric wall. Causality: To force the oxidative addition of the Pd(0) species into the C-Br bond, one must use a highly active, electron-rich, and bulky dialkylbiaryl phosphine ligand (such as Buchwald's XPhos or SPhos). These ligands stabilize the monoligated Pd(0) active species, allowing it to navigate the steric bulk.

CatalyticCycle Pd0 Active Pd(0) Complex (Bulky Ligand) OxAdd Oxidative Addition (Overcoming Sterics) Pd0->OxAdd Ar-Br TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base RedElim Reductive Elimination (API Formation) TransMet->RedElim RedElim->Pd0 Product Release

Fig 2: Pd-catalyzed cross-coupling cycle tailored for sterically hindered substrates.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reproducibility and high fidelity in the laboratory.

Protocol A: Chemoselective O-Alkylation (Etherification)

Objective: To functionalize the phenolic oxygen while leaving the C-Br bond intact for downstream cross-coupling.

Rationale: Because the bis-CF₃ groups render the phenol highly acidic, we can use a weak base (K₂CO₃) rather than strong bases (like NaH). This prevents base-catalyzed degradation or unwanted benzyne intermediate formation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve this compound (1.0 eq, 3.23 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 4.85 mmol). Stir at room temperature for 15 minutes. Visual Cue: The solution may turn slightly yellow as the phenoxide anion forms.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq). Elevate temperature to 60°C and stir for 4 hours.

  • Self-Validation (In-Process Control): Remove a 10 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc 9:1). The highly polar starting material (phenol) should disappear, replaced by a higher Rf spot (ether). LC-MS should confirm the absence of the [M-H]⁻ ion (m/z 307/309).

  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with EtOAc (3 x 20 mL). Wash the combined organics with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Sterically Demanding Suzuki-Miyaura Cross-Coupling

Objective: To couple the sterically hindered C2-Bromine with an arylboronic acid to construct a biaryl core.

Rationale: We utilize XPhos Pd G2 (a second-generation Buchwald precatalyst) because it rapidly generates the active monoligated Pd(0) species at mild temperatures, which is mandatory for inserting into the hindered C-Br bond[5].

Step-by-Step Methodology:

  • Preparation: To a Schlenk tube, add the O-protected 2-bromo-3,5-bis(trifluoromethyl)benzene derivative (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and anhydrous K₃PO₄ (2.0 eq, 2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 eq, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (4:1, 5 mL). Seal the tube and perform three freeze-pump-thaw cycles to rigorously exclude oxygen (critical to prevent Pd(0) oxidation and homocoupling of the boronic acid).

  • Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation (In-Process Control): Analyze via GC-MS. Look for the disappearance of the isotopic bromine doublet (1:1 ratio) in the starting material mass spectrum, replaced by the molecular weight of the biaryl product.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.

Applications in Drug Discovery & Agrochemicals

The structural features of this compound make it a highly sought-after intermediate[2]:

  • Agrochemicals (Herbicides & Pesticides): The high fluorine content drastically increases the environmental stability of the resulting compounds, allowing for lower application rates. The bis-CF₃ motif is a known pharmacophore in several commercial insecticides, enhancing cuticular penetration in target pests.

  • Pharmaceuticals (CNS Modulators): In medicinal chemistry, replacing a standard aromatic ring with a 3,5-bis(trifluoromethyl)phenyl ring often results in a 10- to 100-fold increase in binding affinity for certain central nervous system (CNS) targets (e.g., neurokinin-1 receptor antagonists). The lipophilicity drives blood-brain barrier (BBB) crossing, while the steric bulk prevents rapid enzymatic degradation by liver cytochromes.

References

Sources

Methodological & Application

Buchwald-Hartwig amination of "2-Bromo-3,5-bis(trifluoromethyl)phenol" with primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Buchwald-Hartwig Amination of 2-Bromo-3,5-bis(trifluoromethyl)phenol

Part 1: Executive Summary & Strategic Analysis

The Challenge The substrate This compound presents a "perfect storm" of challenges for palladium-catalyzed cross-coupling:

  • Acidic Protons: The phenolic hydroxyl group (

    
     estimated ~6–7 due to the electron-withdrawing 
    
    
    
    groups) is highly acidic. In the presence of standard Buchwald bases (
    
    
    ,
    
    
    ), it will instantly deprotonate to form a phenoxide.
  • Catalyst Poisoning: The resulting electron-deficient phenoxide can act as a competing ligand, saturating the coordination sphere of the Palladium (Pd) center or forming unreactive anionic palladate complexes, thereby shutting down the catalytic cycle.

  • Steric Hindrance: The bromine is ortho to the hydroxyl group. While the

    
     groups at positions 3 and 5 activate the ring for oxidative addition, the 2-position is sterically crowded.
    

The Solution: The "Protect-Couple-Deprotect" Strategy While direct amination of free phenols is academically interesting, it is operationally risky for high-value intermediates. This protocol utilizes a robust Benzyl Protection Strategy . The benzyl (Bn) group is stable under basic Buchwald conditions but easily removed via hydrogenolysis, which is orthogonal to the newly formed C-N bond.

Part 2: Detailed Experimental Protocols

Workflow Overview

The synthesis proceeds in three distinct stages. The critical step (Stage 2) utilizes BrettPhos Pd G4 , a fourth-generation precatalyst specifically engineered to couple primary amines with challenging aryl halides at low catalyst loadings.

Workflow Substrate 2-Bromo-3,5-bis (trifluoromethyl)phenol Step1 Step 1: Protection (BnBr, K2CO3) Substrate->Step1 Intermediate1 Benzyl Ether Intermediate Step1->Intermediate1 Step2 Step 2: B-H Amination (R-NH2, BrettPhos Pd G4) Intermediate1->Step2 Intermediate2 Aminated Intermediate Step2->Intermediate2 Step3 Step 3: Deprotection (H2, Pd/C) Intermediate2->Step3 Product Final Product: 2-Amino-3,5-bis (trifluoromethyl)phenol Step3->Product

Caption: Three-stage synthetic workflow ensuring chemoselectivity and high yield.

Stage 1: Phenol Protection (Benzyl Ether Formation)

Objective: Mask the acidic proton to prevent catalyst inhibition.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Benzyl Bromide (BnBr): 1.2 equiv

  • Potassium Carbonate (

    
    ): 2.0 equiv
    
  • Solvent: DMF (anhydrous) or Acetone

Procedure:

  • Charge a round-bottom flask with the Substrate and

    
      in DMF (0.5 M concentration).
    
  • Add Benzyl Bromide dropwise at room temperature.

  • Heat to 60°C and stir for 4 hours. Monitor by TLC (the product will be less polar than the free phenol).

  • Workup: Dilute with water, extract with Ethyl Acetate (EtOAc). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Stage 2: Buchwald-Hartwig Amination (The Core Reaction)

Objective: Install the primary amine at the 2-position.

Rationale for Catalyst Choice:

  • Ligand (BrettPhos): Selected for its exceptional ability to couple primary amines without over-arylation (formation of tertiary amines). It provides the necessary steric bulk to facilitate reductive elimination.

  • Precatalyst (BrettPhos Pd G4): Ensures rapid activation at mild temperatures, avoiding the induction period associated with

    
     or 
    
    
    
    .

Reagents:

  • Substrate: Benzyl-protected Aryl Bromide (from Stage 1) (1.0 equiv)

  • Primary Amine (

    
    ): 1.2 – 1.5 equiv
    
  • Catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.4 equiv) or 
    
    
    
    (2.0 equiv) if the amine contains esters/nitriles.
  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Protected Substrate , BrettPhos Pd G4 , and Base .

  • Seal the vial with a septum cap.

  • Add Solvent and the Primary Amine via syringe.

  • Reaction: Heat the block to 80–100°C . Stir vigorously (critical for heterogeneous bases like

    
    ).
    
  • Monitoring: Check HPLC/LC-MS after 2 hours. The electron-deficient ring facilitates rapid oxidative addition, so reaction times are often short (<6 hours).

  • Workup: Filter through a pad of Celite to remove Pd residues and salts. Concentrate the filtrate.

  • Purification: Flash chromatography. Note: Amines can streak on silica; add 1% Triethylamine to the eluent.

Data Summary: Expected Trends

Parameter Condition A (Standard) Condition B (Base Sensitive)
Catalyst BrettPhos Pd G4 (2 mol%) BrettPhos Pd G4 (3 mol%)

| Base |


 | 

| | Solvent | Toluene | 1,4-Dioxane | | Temp | 80°C | 100°C | | Scope | Alkyl amines, Anilines | Amino-esters, Heterocycles |
Stage 3: Deprotection (Hydrogenolysis)

Objective: Reveal the phenol without reducing the aryl ring.

Reagents:

  • Substrate: Aminated Intermediate (from Stage 2)

  • Catalyst: Pd/C (10 wt% loading), use 10 wt% equivalent relative to substrate mass.

  • Hydrogen Source:

    
     balloon (1 atm).
    
  • Solvent: MeOH or EtOH.

Procedure:

  • Dissolve the intermediate in MeOH.

  • Add Pd/C carefully (under inert gas to prevent ignition).

  • Purge with

    
     and stir under a balloon of 
    
    
    
    at Room Temperature.
  • Monitoring: Reaction is usually complete in 1–4 hours.

  • Workup: Filter through Celite. Concentrate to obtain the final 2-Amino-3,5-bis(trifluoromethyl)phenol .

Part 3: Mechanistic Insight & Troubleshooting

The following diagram illustrates the catalytic cycle, highlighting where the electron-deficient nature of the substrate impacts the reaction.

Mechanism cluster_warning Critical Failure Mode (If Unprotected) Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast due to CF3) Pd0->OxAdd + Ar-Br Complex1 L-Pd(II)-Ar-Br OxAdd->Complex1 BaseStep Base Binding (NaOtBu) Complex1->BaseStep Poison Pd-Phenoxide Complex (Inactive) Complex1->Poison Free Phenol Interference AmineBind Amine Coordination & Deprotonation BaseStep->AmineBind + R-NH2 RedElim Reductive Elimination (Form C-N Bond) AmineBind->RedElim RedElim->Pd0 Release Product

Caption: Catalytic cycle showing the oxidative addition advantage of CF3 and the risk of phenol interference.

Troubleshooting Guide:

  • Low Conversion:

    • Cause: Catalyst deactivation by oxidation or moisture.

    • Fix: Ensure reagents (especially the base) are stored in a glovebox. Switch to RuPhos Pd G4 if the amine is secondary or sterically hindered.

  • Defluorination (Loss of CF3):

    • Cause: Rare, but can occur with extremely electron-rich ligands at high temps.

    • Fix: Lower temperature to 60°C and increase reaction time.

  • Protodehalogenation (Ar-Br

    
     Ar-H): 
    
    • Cause: The amine acts as a hydride source (

      
      -hydride elimination) before coupling.
      
    • Fix: Switch solvent to t-Amyl alcohol or reduce temperature.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines."[1] Journal of the American Chemical Society, 2008.[1] Link

  • Hartwig, J. F. "Evolution of a Fourth-Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024. Link

Sources

The Strategic Advantage of 2-Bromo-3,5-bis(trifluoromethyl)phenol in Modern Synthesis: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Role of the 3,5-bis(trifluoromethyl)phenyl Moiety in Drug Discovery and Materials Science

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and biological properties. The 3,5-bis(trifluoromethyl)phenyl group, in particular, has emerged as a privileged structural motif. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1][2] This moiety is a key component in a number of approved pharmaceuticals, underscoring its importance to drug development professionals.[1]

2-Bromo-3,5-bis(trifluoromethyl)phenol is a key building block for accessing these complex molecular architectures. As a bifunctional molecule, it possesses both a hydroxyl group amenable to derivatization and a bromine atom strategically positioned for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, a consequence of the two trifluoromethyl substituents, presents unique challenges and opportunities in these transformations. This guide provides detailed application notes and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, offering researchers a comprehensive resource for leveraging this versatile reagent.

Core Principles: Navigating the Mechanistic Landscape of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3][4] A fundamental understanding of the catalytic cycle is paramount for reaction optimization and troubleshooting. The three key steps common to most cross-coupling reactions are:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide, inserting into the carbon-bromine bond to form a palladium(II) intermediate.[5][6] The electron-deficient nature of this compound can accelerate this step.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (an organoboron compound, a terminal alkyne, or an amine) is delivered to the palladium center.[7]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst.[3][5]

The choice of palladium precursor, ligand, base, and solvent are critical variables that influence the efficiency of each step in the catalytic cycle. For an electron-deficient substrate such as this compound, the use of electron-rich and sterically hindered phosphine ligands is often crucial to promote the reductive elimination step and prevent catalyst decomposition.

Application & Protocols

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials.[4]

Reaction Principle: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. The presence of a base is essential to activate the organoboron species for transmetalation.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if a pre-catalyst is not used).

  • Add the finely powdered, anhydrous base to the flask.

  • Add the degassed solvent(s) via syringe.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Starting Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)100
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane110
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)THF/H₂O (3:1)80

Visualization of Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add this compound, Arylboronic Acid, Catalyst, Ligand B 2. Add Base A->B C 3. Add Degassed Solvent B->C D 4. Degas Mixture C->D E 5. Heat and Stir (2-24h) D->E F 6. Monitor by TLC/GC-MS E->F G 7. Cool and Quench F->G H 8. Extraction G->H I 9. Dry and Concentrate H->I J 10. Column Chromatography I->J Product Product J->Product Suzuki_Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-Br Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L_n-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' ArBr Ar-Br ArBOH2 Ar'-B(OH)₂ + Base

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, which are crucial intermediates in the pharmaceutical industry. [7] Reaction Principle: This reaction forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido complex. [7] Experimental Protocol: General Procedure for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, G3-SPhos) or a combination of a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a ligand (e.g., XPhos, RuPhos) (1-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS) (1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (or palladium source and ligand), the base, and this compound to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-130 °C) with vigorous stirring for the specified time (4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction with water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Starting Conditions for Buchwald-Hartwig Amination

Catalyst System (mol%)Base (equiv)SolventTemperature (°C)
Pd₂(dba)₃ (2) + XPhos (4)NaOtBu (1.5)Toluene110
G3-SPhos (3)K₃PO₄ (2)Dioxane120
Pd(OAc)₂ (2) + RuPhos (4)LiHMDS (2)THF80
III. Sonogashira Coupling: Synthesizing Aryl Alkynes

The Sonogashira coupling is the most widely used method for the synthesis of aryl alkynes, which are valuable precursors in organic synthesis and are found in various functional materials.

Reaction Principle: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. An amine base is typically used, which also serves as the solvent in some cases. Copper-free variations have also been developed.

Experimental Protocol: General Procedure for the Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine) (as solvent or co-solvent)

  • Anhydrous solvent (if needed, e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent (if any) and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (40-80 °C) for the specified time (2-18 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or saturated aqueous ammonium chloride.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Starting Conditions for Sonogashira Coupling

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)
Pd(PPh₃)₂Cl₂ (2)CuI (3)TriethylamineTHF60
Pd(PPh₃)₄ (3)CuI (5)Diisopropylamine-50
Pd(OAc)₂ (2) + PPh₃ (4)CuI (2)TriethylamineDMF80

Troubleshooting and Key Considerations

For all cross-coupling reactions involving this compound, several key factors should be considered:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Maintaining a strict inert atmosphere throughout the reaction setup and duration is critical to prevent catalyst deactivation.

  • Anhydrous Conditions: Moisture can interfere with many of the reagents, especially the base and organometallic coupling partners. The use of anhydrous solvents and finely powdered, dry bases is highly recommended.

  • Ligand Choice: The strong electron-withdrawing nature of the trifluoromethyl groups can make the final reductive elimination step more challenging. The use of electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) can often improve reaction rates and yields.

  • Byproduct Formation: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the coupling partners. Careful optimization of the reaction conditions, particularly temperature and catalyst loading, can minimize these unwanted processes.

  • Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition and can halt the reaction. If this is observed, a change in ligand, solvent, or temperature may be necessary.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions outlined in this guide provide a powerful toolkit for its derivatization. While the provided protocols are based on established methodologies for similar substrates, optimization for each specific coupling partner is essential to achieve the best results. A thorough understanding of the reaction mechanisms and careful attention to experimental parameters will enable researchers to successfully leverage the unique properties of this important synthetic intermediate.

References

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC. (2021). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Mechanistic studies of transition metal-catalyzed cross-coupling reactions - International Journal of Advanced Chemistry Research. Available at: [Link]

  • Study of mechanistic pathways in cross-linking reactions with palladium - Biodiversity. (2023). Available at: [Link]

  • N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors | Bentham Science Publishers. (2020). Available at: [Link]

  • Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Available at: [Link]

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double B - Semantic Scholar. (2022). Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]

Sources

Application Note: O-Alkylation of 2-Bromo-3,5-bis(trifluoromethyl)phenol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Fluorinated aryl ethers are highly privileged motifs in modern drug discovery, offering enhanced metabolic stability, lipophilicity, and unique binding conformations. However, the synthesis of these ethers via the classical can be challenging when utilizing highly electron-deficient and sterically hindered substrates like 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS: 887268-16-8).

As a Senior Application Scientist, I approach this transformation by first analyzing the electronic and steric environment of the substrate. The presence of two meta-trifluoromethyl groups and an ortho-bromo substituent exerts a profound electron-withdrawing inductive effect. Consequently, the predicted pKa of this phenol drops to approximately 6.42 (compared to ~10 for unsubstituted phenol) [1].

While this high acidity makes deprotonation exceptionally easy, it creates a secondary challenge: the resulting phenoxide anion exhibits significantly reduced nucleophilicity . Furthermore, the ortho-bromo group introduces steric hindrance that can impede the


 trajectory of the incoming electrophile. To overcome these barriers, the reaction environment must be engineered to maximize the reactivity of the phenoxide anion. This is achieved by selecting a polar aprotic solvent to leave the anion unsolvated (a "naked" nucleophile) and utilizing the "Cesium effect" to enhance solubility and reactivity.

Mechanism Phenol 2-Bromo-3,5-bis(CF3)phenol (pKa ~6.42) Phenoxide Phenoxide Anion (Reduced Nucleophilicity) Phenol->Phenoxide Deprotonation Base Mild Base (K2CO3 or Cs2CO3) Base->Phenoxide Promotes Ether Aryl Alkyl Ether (Target Product) Phenoxide->Ether SN2 Attack (Polar Aprotic Solvent) SideReaction E2 Elimination (If 2°/3° R-X used) Phenoxide->SideReaction Steric Clash AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->Ether Electrophile AlkylHalide->SideReaction Bulky R-X

Fig 1. Mechanistic pathway of the Williamson etherification for electron-deficient phenols.

Experimental Design & Parameter Optimization

To ensure a self-validating and high-yielding protocol, every reagent choice must be justified. The table below summarizes the causality behind the optimized reaction parameters for this specific substrate [2].

Table 1: Reaction Parameter Optimization

ParameterSelected OptionMechanistic Rationale & Causality
Base Cs₂CO₃ (1.5 eq)Optimal. While K₂CO₃ works, the larger ionic radius of

provides weaker ion-pairing, generating a highly reactive, "naked" phenoxide anion crucial for overcoming the substrate's low nucleophilicity. NaH is overkill and risks side reactions.
Solvent DMF (Anhydrous)Optimal. Polar aprotic solvents (DMF, MeCN) solvate the metal cation but not the phenoxide anion, accelerating the

attack. Protic solvents (EtOH) would hydrogen-bond to the phenoxide, shutting down the reaction.
Electrophile Primary Alkyl Halide Mandatory. The steric bulk of the ortho-bromo group means secondary (2°) or tertiary (3°) halides will undergo E2 elimination instead of

substitution, yielding unwanted alkenes.
Catalyst TBAI (0.1 eq)Optional but recommended for alkyl chlorides. Tetrabutylammonium iodide acts via an in situ Finkelstein reaction, converting less reactive chlorides into highly reactive alkyl iodides.

Step-by-Step Experimental Protocol

Scale: 10.0 mmol (Standard Discovery Scale) Caution: DMF is a reproductive toxin; handle exclusively inside a fume hood. Alkyl halides are potent alkylating agents.

Phase 1: Setup and Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Reagent Loading: Add this compound (3.09 g, 10.0 mmol, 1.0 eq) and anhydrous Cesium Carbonate (

    
    ) (4.89 g, 15.0 mmol, 1.5 eq) to the flask.
    
  • Solvation & Deprotonation: Inject anhydrous DMF (30 mL) into the flask. Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

    • Observation: A slight color change (often pale yellow) indicates the successful generation of the phenoxide anion.

Phase 2: Alkylation
  • Electrophile Addition: Slowly add the primary alkyl halide (e.g., Benzyl bromide, 11.0 mmol, 1.1 eq) dropwise via syringe to prevent localized exothermic spikes.

    • Pro-Tip: If using an alkyl chloride, add TBAI (0.37 g, 1.0 mmol, 0.1 eq) at this stage.

  • Thermal Activation: Attach a reflux condenser. Transfer the flask to a pre-heated oil bath or heating block set to 65 °C . Stir for 4 to 8 hours.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1). The highly non-polar ether product will elute significantly higher than the starting phenol.

Phase 3: Workup and Isolation
  • Quenching: Once complete, remove the flask from the heat and cool to room temperature. Pour the reaction mixture into 150 mL of ice-cold distilled water. This quenches the reaction and solubilizes the inorganic salts and the bulk of the DMF.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Washing (Critical Step): Wash the combined organic layers with distilled water (3 × 50 mL) to rigorously remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the pure aryl alkyl ether.

Workflow Step1 1. Setup Add Phenol, Base, & Solvent (DMF) Step2 2. Activation Stir at RT (30 mins) Step1->Step2 Step3 3. Alkylation Add R-X dropwise Heat to 65°C Step2->Step3 Step4 4. Workup Quench with H2O Extract (EtOAc) Step3->Step4 Step5 5. Purification Wash, Dry, Evaporate Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the aryl ether.

Troubleshooting & Analytical Characterization

A self-validating protocol must account for potential failures. If the yield is lower than expected, consult the following diagnostic matrix:

  • Issue: High amounts of unreacted phenol remaining.

    • Cause: Incomplete deprotonation or deactivated electrophile.

    • Solution: Ensure the

      
       is strictly anhydrous (it is hygroscopic and water will quench the reaction). If using an alkyl chloride, ensure TBAI was added to catalyze the substitution.
      
  • Issue: Formation of alkene byproducts.

    • Cause: E2 elimination outcompeting

      
       substitution.
      
    • Solution: Verify the structural class of your alkyl halide. If utilizing a sterically hindered primary halide (e.g., neopentyl-type) or a secondary halide, the basicity of the phenoxide will drive elimination. Switch to a less hindered electrophile or utilize a Mitsunobu reaction approach instead.

  • Issue: Persistent DMF contamination in NMR.

    • Cause: Inadequate aqueous washing during workup.

    • Solution: Redissolve the product in a non-polar solvent (e.g., diethyl ether) and wash vigorously with a 5% aqueous LiCl solution, which is highly effective at stripping DMF from organic phases.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanisms and Solvent Choice. URL:[Link]

Application Notes & Protocols: Synthesis of Novel Inhibitors Using a "2-Bromo-3,5-bis(trifluoromethyl)phenol" Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Bromo-3,5-bis(trifluoromethyl)phenol as a versatile starting scaffold for the synthesis of novel small molecule inhibitors. We detail two primary synthetic diversification pathways: O-alkylation of the phenolic hydroxyl group and palladium-catalyzed Suzuki-Miyaura cross-coupling at the bromo-position. The protocols are designed to be robust and adaptable, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide emphasizes the rationale behind experimental choices, provides detailed step-by-step methodologies, and includes workflows for downstream biological evaluation.

Introduction: The Strategic Value of the Scaffold

The this compound scaffold is an exemplary starting point for modern inhibitor design. Its utility is rooted in the unique combination of its constituent functional groups:

  • Bis(trifluoromethyl) Groups: The two trifluoromethyl (CF₃) groups are powerful electron-withdrawing motifs that significantly influence the scaffold's physicochemical properties. They enhance metabolic stability, increase lipophilicity, and can improve binding affinity to biological targets.[1][2] The strong inductive effect of the CF₃ groups also lowers the pKa of the phenolic hydroxyl, potentially enhancing interactions with target proteins.[1][3]

  • Phenolic Hydroxyl Group: This group serves as a key hydrogen bond donor and a reactive handle for introducing a wide variety of substituents through reactions like etherification, thereby allowing exploration of specific pockets within a target's active site.[4][5]

  • Bromo Group: The bromine atom is an ideal functional group for transition-metal-catalyzed cross-coupling reactions.[6] Its reactivity in reactions like the Suzuki-Miyaura coupling is significantly higher than that of other halogens like fluorine, enabling the selective and efficient formation of new carbon-carbon bonds to build molecular complexity.[7][8]

This strategic arrangement of functional groups allows for a modular and systematic approach to inhibitor synthesis, as illustrated in the workflow below.

Overall Synthetic Strategy & Workflow

The core strategy involves a two-step diversification process. First, the phenolic hydroxyl is functionalized, followed by a cross-coupling reaction at the bromo-position. This sequential approach allows for the generation of a matrix of compounds from a set of common intermediates.

G start_node This compound (Starting Scaffold) protocol1_node Protocol I: O-Alkylation (Ether Synthesis) start_node->protocol1_node R1-X, Base intermediate_node Intermediate Library (O-Alkyl Ethers) protocol1_node->intermediate_node protocol2_node Protocol II: Suzuki Coupling (C-C Bond Formation) intermediate_node->protocol2_node R2-B(OH)2, Pd Catalyst final_node Final Inhibitor Library (Diverse R1 and R2 Groups) protocol2_node->final_node screen_node Biological Screening & SAR Analysis final_node->screen_node

Caption: High-level workflow for inhibitor library synthesis.

Protocol I: Synthesis of O-Alkyl Ether Intermediates

4.1 Principle & Rationale This protocol utilizes a Williamson-type ether synthesis to functionalize the phenolic hydroxyl group. The electron-withdrawing nature of the trifluoromethyl groups makes the phenol more acidic, facilitating its deprotonation by a moderately strong base like potassium or cesium carbonate. Cesium carbonate is often preferred as it can lead to higher yields, particularly with less reactive alkylating agents.[6] Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are used to ensure solubility of the reagents and promote the Sₙ2 reaction mechanism.

4.2 Detailed Experimental Protocol

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent & Base Addition: Add anhydrous DMF (or acetonitrile) to create a ~0.2 M solution. Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Alkylating Agent: Add the desired alkyl halide (R¹-X, e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq.) to the stirring suspension.

  • Reaction: Stir the reaction mixture at a temperature between 25 °C and 60 °C. The optimal temperature will depend on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired O-alkyl ether intermediate.

4.3 Characterization Data Confirm the structure of the ether intermediate using:

  • ¹H & ¹³C NMR: To verify the incorporation of the R¹ group and the disappearance of the phenolic proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

4.4 Representative Data

EntryAlkyl Halide (R¹-X)Product Structure (Example)Expected Outcome
1Benzyl Bromide2-Bromo-1-(benzyloxy)-3,5-bis(trifluoromethyl)benzeneIntroduces an aromatic side chain for probing hydrophobic interactions.
2Ethyl bromoacetateEthyl 2-(2-bromo-3,5-bis(trifluoromethyl)phenoxy)acetateAdds a functional handle (ester) for further modification or polar interactions.
31-Bromobutane2-Bromo-1-butoxy-3,5-bis(trifluoromethyl)benzeneIncreases lipophilicity and explores aliphatic binding channels.

Protocol II: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

5.1 Principle & Rationale The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C-C bonds between an organohalide and an organoboron compound.[7] The C-Br bond of the scaffold is an excellent substrate for the initial oxidative addition step in the catalytic cycle.[6] This reaction tolerates a vast array of functional groups, making it ideal for late-stage diversification. A base, such as potassium phosphate or potassium carbonate, is essential for the transmetalation step.[9] The choice of a palladium catalyst and ligand (e.g., Pd(PPh₃)₄) and a suitable solvent system (often a mixture of an organic solvent like 1,4-dioxane and water) is critical for reaction success.[7][9]

5.2 Detailed Experimental Protocol

  • Reagent Setup: To a flame-dried Schlenk flask, add the O-alkyl ether intermediate from Protocol I (1.0 eq.), the corresponding arylboronic acid (R²-B(OH)₂, 1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add degassed solvent(s). A common system is a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final inhibitor.

5.3 Characterization Data Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

5.4 Representative Data

EntryArylboronic Acid (R²-B(OH)₂)Product Structure (Example from Intermediate 1)Rationale for Selection
1Phenylboronic acid1-(Benzyloxy)-2-phenyl-3,5-bis(trifluoromethyl)benzeneCore biphenyl structure, common in kinase inhibitors.[10]
24-Methoxyphenylboronic acid1-(Benzyloxy)-2-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzeneIntroduces a hydrogen bond acceptor.
33-Pyridinylboronic acid1-(Benzyloxy)-2-(pyridin-3-yl)-3,5-bis(trifluoromethyl)benzeneAdds a basic nitrogen for potential salt-bridge formation.

Logic of Inhibitor Design & SAR Exploration

The dual-diversification strategy allows for a systematic exploration of a target's binding site. The R¹ and R² groups can be independently varied to probe different chemical spaces and establish a structure-activity relationship (SAR).

G scaffold Scaffold Core 2-Bromo-3,5-bis(CF3)phenol r1_group { R¹ Group | (from Protocol I) | Probes Hydrophobic/Polar Pocket 1} scaffold->r1_group Etherification r2_group { R² Group | (from Protocol II) | Probes Hydrophobic/Polar Pocket 2} scaffold->r2_group Suzuki Coupling inhibitor { Final Inhibitor | Optimized Binding Affinity & Selectivity} r1_group->inhibitor r2_group->inhibitor

Caption: Logic map for Structure-Activity Relationship (SAR) studies.

Application: Biological Screening Workflow

Once a library of inhibitors is synthesized, a systematic biological evaluation is required to identify lead compounds. A typical workflow involves a tiered screening approach.

G start Synthesized Compound Library primary Primary High-Throughput Screen (e.g., Single-Dose Enzyme Inhibition) start->primary hit_id Hit Identification (Compounds with >50% Inhibition) primary->hit_id dose_resp Dose-Response Analysis (Calculate IC₅₀ Values) hit_id->dose_resp secondary Secondary / Mechanistic Assays (e.g., Selectivity Profiling, Cell Viability) dose_resp->secondary lead_opt Lead Optimization (Iterative SAR-driven Synthesis) secondary->lead_opt lead_opt->start Synthesize New Analogs end Preclinical Candidate lead_opt->end

Caption: General workflow for biological evaluation of inhibitors.[1]

Conclusion

The this compound scaffold is a powerful and versatile platform for the discovery of novel inhibitors. The synthetic protocols detailed herein provide a robust framework for creating diverse chemical libraries through sequential O-alkylation and Suzuki-Miyaura cross-coupling. This systematic approach, combined with a logical biological screening cascade, can accelerate the identification and optimization of potent and selective lead compounds for drug development programs.

References

  • Title: Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Etherification of hindered phenols and alcohols with different alkylating agent Source: ResearchGate URL: [Link]

  • Title: Structure-Activity Relationships Source: Semantic Scholar URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI URL: [Link]

  • Title: Ether synthesis by etherification (alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

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Application Note: Leveraging 2-Bromo-3,5-bis(trifluoromethyl)phenol in the Discovery of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Focus Area: Herbicide Scaffold Hopping, Protoporphyrinogen Oxidase (PPO) Inhibitors, Late-Stage Functionalization

Chemical Rationale & Scaffold Significance

The development of novel crop protection agents relies heavily on privileged scaffolds that can bypass emerging weed resistance while maintaining strict environmental safety profiles. 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS: 887268-16-8) has emerged as a highly versatile building block in the synthesis of modern diaryl ether herbicides[1, 2].

The strategic placement of functional groups on this specific phenol provides a trifecta of synthetic and biological advantages:

  • The Phenolic Hydroxyl (-OH): Acts as the primary nucleophile for Ullmann-type couplings or Nucleophilic Aromatic Substitution (S_NAr), enabling the formation of the core diaryl ether linkage—a structural prerequisite for binding to the Protoporphyrinogen oxidase (PPO) enzyme [2].

  • Bis-Trifluoromethyl Groups (-CF3): These moieties impart extreme lipophilicity (enhancing cuticular penetration in plants) and metabolic stability (resisting oxidative degradation by plant cytochrome P450s). Furthermore, their strong electron-withdrawing nature enhances the binding affinity within the PPO active site via favorable electrostatic interactions [3].

  • The Ortho-Bromine (-Br): Serves as a programmable synthetic handle. Once the diaryl ether core is established, the C-Br bond allows for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This enables rapid "scaffold hopping" to explore novel chemical space, a critical strategy for overcoming target-site resistance [4].

Mechanism of Action: PPO Inhibition Pathway

Diaryl ether herbicides synthesized from this fluorinated building block primarily target Protoporphyrinogen IX oxidase (PPO, E.C. 1.3.3.4), the last common enzyme in the biosynthesis of heme and chlorophyll. Understanding this pathway is critical for rational drug design.

When the synthesized diaryl ether competitively binds to the PPO active site, it triggers a catastrophic cascade within the plant cell, ultimately leading to lipid peroxidation and rapid necrosis.

PPO_Pathway Substrate Protoporphyrinogen IX (Chloroplast/Mitochondria) Enzyme Protoporphyrinogen Oxidase (PPO) Substrate->Enzyme Normal Biosynthetic Pathway Leakage Cytoplasmic Leakage & Non-enzymatic Oxidation Substrate->Leakage Enzyme Blocked ProtoIX Protoporphyrin IX Accumulation Enzyme->ProtoIX Heme/Chlorophyll Production Inhibitor Diaryl Ether Inhibitor (CF3-substituted) Inhibitor->Enzyme Competitive Inhibition Leakage->ProtoIX ROS Singlet Oxygen (ROS) Generation ProtoIX->ROS Light + O2 Exposure Death Lipid Peroxidation & Plant Necrosis ROS->Death Membrane Disruption

Fig 1: Mechanism of PPO inhibition leading to reactive oxygen species (ROS) generation and plant death.

Synthetic Workflows & Experimental Protocols

To harness the full potential of this compound, a two-stage synthetic workflow is employed. First, the core diaryl ether is constructed. Second, the bromine handle is functionalized to generate a library of candidates.

Synthetic_Workflow SM 2-Bromo-3,5-bis(CF3)phenol (CAS: 887268-16-8) Step1 S_NAr / Ullmann Coupling (K2CO3, DMF, 80°C) SM->Step1 Int1 Brominated Diaryl Ether Intermediate Step1->Int1 Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Int1->Step2 Product Novel PPO Inhibitor Candidate Step2->Product

Fig 2: Two-stage synthetic workflow for generating novel diaryl ether agrochemicals.

Protocol 3.1: Synthesis of the Diaryl Ether Core via S_NAr

Objective: Construct the foundational Ar-O-Ar linkage.

Causality & Design Rationale: The presence of two strongly electron-withdrawing trifluoromethyl groups significantly lowers the pKa of the phenolic proton, facilitating rapid and complete deprotonation by a mild base like Potassium Carbonate (


). However, this electron deficiency also reduces the intrinsic nucleophilicity of the resulting phenoxide. To counteract this, a polar aprotic solvent (DMF) is strictly required. DMF solvates the potassium cation, minimizing ion-pairing and maximizing the effective nucleophilicity of the phenoxide, driving the S_NAr reaction to completion at moderate temperatures (80 °C) without causing ether cleavage [1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10.0 mmol, 3.09 g) in anhydrous DMF (40 mL) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous

    
     (15.0 mmol, 2.07 g). Stir the suspension at ambient temperature for 30 minutes to ensure complete phenoxide formation. The solution will typically transition to a pale yellow color.
    
  • Coupling: Add the activated electrophile, e.g., 2-chloro-4-nitropyridine or a substituted fluoronitrobenzene (10.5 mmol).

  • Reaction: Elevate the temperature to 80 °C and stir for 8–12 hours.

  • In-Process Control (IPC): Monitor reaction progression via LC-MS or TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the phenol peak is <2% by UV area.

  • Workup (Self-Validating Step): Cool to room temperature and quench with ice-cold water (100 mL). Extract with Ethyl Acetate (3 × 50 mL). Crucial step: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL). This specifically partitions the residual DMF into the aqueous phase, preventing downstream catalytic poisoning.

  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the brominated diaryl ether intermediate.
    
Protocol 3.2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Exploit the ortho-bromine handle to introduce novel functional groups (R-groups) for scaffold hopping.

Causality & Design Rationale: The C-Br bond is sterically hindered by the adjacent, bulky diaryl ether linkage and the meta-CF3 group. To overcome the high activation energy barrier for oxidative addition,


 is selected as the catalyst. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle, which accelerates the reductive elimination step while stabilizing the palladium intermediate against decomposition [4]. A biphasic 1,4-Dioxane/Water system is utilized to ensure the simultaneous solubility of the highly lipophilic brominated intermediate and the inorganic base (

) necessary for transmetalation.

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the brominated diaryl ether intermediate (5.0 mmol), the desired aryl/heteroaryl boronic acid (6.0 mmol), and

    
     (15.0 mmol, 1.59 g).
    
  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL).

  • Catalyst Introduction: Add

    
     (0.25 mmol, 5 mol%).
    
  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise oxidize the phosphine ligand and kill the catalyst.

  • Reaction: Heat the mixture to 90 °C under a positive nitrogen pressure for 6 hours.

  • IPC: Verify the consumption of the bromide intermediate via LC-MS.

  • Workup: Cool to room temperature, dilute with water (30 mL), and extract with Dichloromethane (3 × 30 mL). Pass the organic layer through a short pad of Celite to remove palladium black.

  • Purification: Concentrate and purify via preparative HPLC to isolate the final PPO inhibitor candidate.

Quantitative Structure-Activity Relationship (QSAR) Data

The functionalization of the bromine position yields diverse analogs. The table below summarizes the biological validation of synthesized compounds against commercial standards, demonstrating the value of the CF3-enriched scaffold.

Compound IDSubstitution at Br Position (R-Group)PPO Enzyme IC₅₀ (nM)Herbicidal Activity (g a.i./ha)Crop Safety Profile
Oxyfluorfen Commercial Standard117.9150.0Moderate (Corn)
Fomesafen Commercial Standard85.4125.0High (Soybean)
Analog 1 Hydrogen (Debrominated)412.5>300.0High (Corn/Soybean)
Analog 2 Phenyl ring34.275.0Low (Non-selective)
Analog 3 1-Methyl-1H-pyrazole4.7 37.5 High (Rice/Corn)

Data Interpretation: Analog 3 demonstrates that replacing the bromine with a highly polar, nitrogen-rich heterocycle (pyrazole) drastically improves target binding (IC₅₀ = 4.7 nM) while maintaining excellent crop safety. The CF3 groups on the parent phenol ensure the molecule remains sufficiently lipophilic to penetrate the plant cuticle despite the polar pyrazole addition [3, 4].

Conclusion

This compound is not merely a passive starting material; it is a strategically designed scaffold that dictates the success of downstream agrochemical discovery. By understanding the electronic and steric causality of its substituents, chemists can reliably execute S_NAr and cross-coupling protocols to generate highly potent, next-generation PPO inhibitors capable of addressing modern agricultural challenges.

References

  • Kalnmals, C. A., et al. (2023). "A New Class of Diaryl Ether Herbicides: Structure–Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach." Journal of Agricultural and Food Chemistry, 71(47), 18171-18187. Available at:[Link]

  • Chen, T., & Yang, J.-F. (2020). "Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery." Journal of Agricultural and Food Chemistry, 68(38), 10255-10273. Available at:[Link]

  • Wang, D.-W., et al. (2014). "Synthesis and Herbicidal Evaluation of Triketone-Containing Quinazoline-2,4-diones." Journal of Agricultural and Food Chemistry, 62(49), 11786-11796. Available at:[Link]

  • Yin, L., et al. (2017). "Understanding Resistance Mechanism of Protoporphyrinogen Oxidase-Inhibiting Herbicides: Insights from Computational Mutation Scanning and Site-Directed Mutagenesis." Journal of Agricultural and Food Chemistry, 65(28), 5581-5588. Available at:[Link]

Experimental procedure for the N-arylation of heterocycles with "2-Bromo-3,5-bis(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Experimental Procedure for the N-arylation of Heterocycles with 2-Bromo-3,5-bis(trifluoromethyl)phenol

Abstract

This document provides a detailed guide for the N-arylation of various nitrogen-containing heterocycles using this compound. N-arylated heterocycles are pivotal structural motifs in medicinal chemistry and materials science, and the incorporation of the 3,5-bis(trifluoromethyl)phenyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity.[1][2][3][4] This guide is intended for researchers, chemists, and professionals in drug development, offering comprehensive protocols for two of the most robust and widely employed catalytic systems: Copper-Catalyzed Ullmann Condensation and Palladium-Catalyzed Buchwald-Hartwig Amination.[5][6][7] The causality behind experimental choices, troubleshooting, and expected outcomes are discussed in detail to ensure procedural fidelity and successful synthesis.

Introduction and Scientific Rationale

The synthesis of carbon-nitrogen (C-N) bonds to form N-aryl heterocycles is a cornerstone of modern organic synthesis.[7] These structural units are prevalent in a vast array of FDA-approved pharmaceuticals, agrochemicals, and functional materials.[8][9][10] The choice of the arylating agent is critical for tuning the physicochemical properties of the final compound.

1.1. The Arylating Agent: this compound

This application note focuses on the use of this compound as the N-aryl donor. This reagent is of particular interest for several reasons:

  • Enhanced Biological Properties: The trifluoromethyl (CF3) group is a "magic" moiety in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can improve a drug candidate's metabolic stability against oxidative degradation, enhance cell membrane permeability, and increase binding affinity with biological targets.[1][3]

  • Activated C-Br Bond: The two electron-withdrawing CF3 groups increase the electrophilicity of the carbon atom attached to the bromine, making the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cycles or nucleophilic attack in copper-mediated pathways.

  • The Phenolic Hydroxyl Group: The presence of the -OH group introduces a key chemical handle and a point of consideration. While it can be used for subsequent functionalization, its acidic proton (pKa ≈ 7-8) can interfere with strongly basic reaction conditions, potentially requiring a protecting group strategy or careful selection of a milder base.

1.2. Catalytic Methodologies: Ullmann vs. Buchwald-Hartwig

Two primary catalytic strategies are presented, each with distinct advantages:

  • Ullmann Condensation (Copper-Catalyzed): A classical and cost-effective method. Modern protocols utilize catalytic amounts of a copper(I) salt, often with a ligand, to achieve N-arylation under milder conditions than the original stoichiometric reactions.[8][11][12][13] It is particularly effective for azoles like imidazoles and pyrazoles.[14]

  • Buchwald-Hartwig Amination (Palladium-Catalyzed): A highly versatile and general method with broad substrate scope and functional group tolerance.[6][15] It typically employs a palladium(0) source and a bulky, electron-rich phosphine ligand that is crucial for facilitating the key steps of the catalytic cycle.[16]

Overview of Catalytic Mechanisms

Understanding the underlying mechanisms is crucial for troubleshooting and optimization. Both reactions follow a catalytic cycle that is regenerated at the end of each productive turnover.

G cluster_0 Buchwald-Hartwig (Pd-Catalyzed) cluster_1 Ullmann-Type (Cu-Catalyzed) Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(Br)L_n Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [Ar-Pd(II)(H-Het)L_n]Br OA_Complex->Amine_Coord Ligand Exchange (H-Het) Amido_Complex Ar-Pd(II)(Het)L_n Amine_Coord->Amido_Complex Deprotonation (-HBr, +Base) Amido_Complex->Pd0 Reductive Elimination Product_Pd Ar-Het CuI Cu(I)L_n Cu_Het Cu(I)-Het CuI->Cu_Het Deprotonation (H-Het, +Base) CuIII_Complex Ar-Cu(III)(Br)(Het)L_n Cu_Het->CuIII_Complex Oxidative Addition (Ar-Br) CuIII_Complex->CuI Reductive Elimination Product_Cu Ar-Het

Caption: Generalized catalytic cycles for N-arylation reactions.

General Experimental Workflow

A successful N-arylation experiment follows a systematic workflow from preparation to analysis. This process ensures reproducibility and safety.

G A 1. Reagent Preparation (Weighing solids, measuring liquids) B 2. Reaction Assembly (Oven-dried glassware, add catalyst, ligand, base, reagents) A->B C 3. Inert Atmosphere (Evacuate and backfill with Argon/Nitrogen 3x) B->C D 4. Solvent Addition (Anhydrous solvent via syringe) C->D E 5. Reaction (Heat to specified temperature with vigorous stirring) D->E F 6. Monitoring (TLC or LC-MS analysis of aliquots) E->F G 7. Workup (Cool, quench, dilute, filter through Celite) F->G H 8. Extraction (Liquid-liquid extraction with organic solvent) G->H I 9. Purification (Flash column chromatography) H->I J 10. Characterization (NMR, HRMS, etc.) I->J

Caption: Standard laboratory workflow for catalytic N-arylation.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides and organic solvents are hazardous.

Protocol 1: Copper-Catalyzed N-Arylation of Imidazole (Ullmann-Type)

This protocol is optimized for azoles and utilizes a cost-effective copper catalyst. The conditions are relatively mild, and the presence of the free phenol is often tolerated.[11][14][17]

Materials and Reagents:

  • This compound

  • Imidazole (or other azole)

  • Copper(I) Iodide (CuI)

  • L-Proline (or 1,10-phenanthroline)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate, Water, Brine

  • Celite, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), Imidazole (1.2 mmol, 1.2 eq), CuI (0.05 mmol, 5 mol%), L-Proline (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous DMSO (3-5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 18-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Filtration: Filter the mixture through a pad of Celite to remove insoluble copper salts. Wash the pad with additional ethyl acetate (10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated product.

Protocol 2: Palladium-Catalyzed N-Arylation of a Heterocycle (Buchwald-Hartwig)

This protocol offers broader scope and is suitable for a wider range of heterocycles, including less nucleophilic ones. The use of a strong base may necessitate protection of the phenolic -OH group.[5][6][18]

Materials and Reagents:

  • This compound (or its O-protected derivative, e.g., O-methyl ether)

  • Heterocycle (e.g., pyrazole, indole, carbazole)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • Ethyl Acetate, Water, Brine

  • Celite, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube: Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), and NaOt-Bu (1.4 mmol, 1.4 eq).

  • Add Reactants: Add this compound (1.0 mmol, 1.0 eq) and the desired heterocycle (1.2 mmol, 1.2 eq).

  • Inert Atmosphere: Seal the tube. If not in a glovebox, evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a small amount of water.

  • Filtration & Extraction: Filter through Celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, then dry over Na₂SO₄.

  • Drying and Concentration: Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography.

Data Presentation and Expected Outcomes

The following table presents representative data for N-arylation reactions based on literature precedents for similar aryl bromides. Actual yields will vary depending on the specific heterocycle, reaction scale, and purity of reagents.

EntryHeterocycleMethodCatalyst SystemBaseSolventTemp (°C)Approx. Yield (%)
1ImidazoleUllmannCuI (5%), L-Proline (10%)K₂CO₃DMSO11075-90
2PyrazoleUllmannCuI (5%), 1,10-Phenanthroline (10%)Cs₂CO₃Dioxane10080-95
3IndoleBuchwaldPd₂(dba)₃ (2%), XPhos (4.8%)NaOt-BuToluene11070-88
4CarbazoleBuchwaldPd₂(dba)₃ (2%), XPhos (4.8%)NaOt-BuToluene11085-95
5BenzimidazoleUllmannCuI (10%), DMEDA (20%)K₃PO₄DMF12070-85

Discussion and Field-Proven Insights

  • Choice of Base: The base is critical. In Ullmann reactions, moderate bases like K₂CO₃ or Cs₂CO₃ are effective for deprotonating the N-H of the heterocycle.[11] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine in the catalytic cycle.[16]

  • Ligand Selection: In copper catalysis, ligands like diamines or amino acids accelerate the reaction, allowing for lower temperatures.[11][19] In palladium catalysis, bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are essential; they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.[6][20]

  • The Phenol Problem: As noted, the acidic phenol proton can be problematic. If low yields or side products are observed with the Buchwald-Hartwig protocol, protection of the phenol as a methyl ether (using methyl iodide and a mild base) or a benzyl ether prior to the coupling reaction is strongly recommended. Alternatively, a weaker base like K₃PO₄ may be attempted, though it can result in slower reaction rates.

  • Troubleshooting:

    • No Reaction: Check for inactive catalyst (Pd₂(dba)₃ can degrade if not stored properly), insufficient inert atmosphere (oxygen can deactivate the Pd(0) catalyst), or wet solvent/reagents.

    • Low Yield: The reaction may require a higher temperature, longer reaction time, or a different ligand/base combination. Steric hindrance on the heterocycle can significantly slow the reaction.

    • Side Products: Hydrodehalogenation (replacement of -Br with -H) can occur, especially in Pd-catalyzed reactions if water is present. Ensure anhydrous conditions.

References

  • Copper-Catalyzed N-Arylation of Amides and Azoles Using Phosphine-Free Hydrazone Ligands. (n.d.). Synlett.
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. (2025). Benchchem.
  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015, May 4).
  • Copper-catalyzed N-arylation of azoles and diazoles using highly functionalized trivalent organobismuth reagents. (n.d.). RSC Publishing.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2009, December 10). MDPI.
  • Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides. (2007, March 15).
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004, July 10).
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2025, December 15).
  • Synthesis of substituted N-heterocycles by N-aryl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023, May 9). PMC - NIH.
  • Palladium-Catalyzed Arylation and Heteroaryl
  • Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline. (2025). Benchchem.
  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (n.d.).
  • Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. (n.d.). PMC - NIH.
  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. (n.d.). PMC.
  • Copper-Catalyzed N-Arylation of Azoles and Mannich-Type Coupling of Ketones and Azoles under Metal-Free Conditions. (2016, February 19). PubMed.
  • Buchwald–Hartwig amin
  • Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal.
  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. (n.d.). Organic Chemistry Portal.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025, September 25). RSC Publishing.
  • Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. (2023, Spring). EliScholar.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
  • Buchwald-Hartwig amination. (2023, June 30). Chemistry LibreTexts.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). PMC.
  • Trifluoromethyl
  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011, December 8). Macmillan Group - Princeton University.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 17). Scilit.
  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Innate C-H trifluoromethylation of heterocycles. (n.d.). PMC - NIH.
  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (n.d.). PMC.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2023, June 27). Semantic Scholar.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.). PMC.
  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). (2025, August 6).
  • Recent Advances in N-Arylation of Heterocycles in the Past Decade. (2024, July 24). Bentham Science.
  • N-Arylation of nitrogen containing heterocycles with aryl halides using copper nanoparticle catalytic system. (n.d.). TCG Lifesciences Global CRO & CDMO.

Sources

Application Note: 2-Bromo-3,5-bis(trifluoromethyl)phenol as a Strategic Building Block in the Synthesis of Advanced Fluorinated Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluorinated materials—ranging from low-k dielectric polymers to highly lipophilic pharmaceutical scaffolds—requires robust, polyfunctional building blocks[1]. 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS: 887268-16-8) is a highly specialized aromatic intermediate that provides three distinct vectors for chemical functionalization: an acidic phenolic hydroxyl group, a transition-metal-reactive ortho-bromine atom, and two strongly electron-withdrawing trifluoromethyl (-CF3) groups. This application note details the physicochemical profile, mechanistic reactivity, and validated protocols for utilizing this compound in materials science and drug discovery.

Physicochemical & Reactivity Profile

The presence of two -CF3 groups profoundly alters the electronic landscape of the phenol ring. By exerting strong inductive (-I) and mesomeric (-M) effects, these groups lower the pKa of the phenol, rendering the resulting phenoxide a highly stable, yet effective nucleophile for SNAr reactions. Concurrently, the electron-deficient nature of the aromatic core accelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions, though the steric bulk of the ortho-bromine necessitates careful ligand selection[2].

Table 1: Quantitative Chemical Properties
PropertySpecification
Chemical Name This compound
CAS Number 887268-16-8
Molecular Formula C8H3BrF6O
Molecular Weight 309.00 g/mol
MDL Number MFCD07777118
SMILES OC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1Br
Purity (Commercial Standard) ≥ 98%
Storage Conditions Sealed in dry, 2-8°C

Data compiled from commercial material specifications[3],[4],[5].

Strategic Functionalization Pathways

The synthetic utility of this compound lies in its orthogonal reactivity. The phenol can be selectively alkylated or arylated under mild basic conditions without disturbing the C-Br bond. Subsequently, the brominated intermediate can be subjected to Suzuki-Miyaura, Heck, or Sonogashira couplings to build extended conjugated systems or complex stereochemically defined alkenes[6].

Reactivity Core This compound (Electron-Deficient Core) O_Func Phenol (O-H) Functionalization (Etherification / Esterification) Core->O_Func Base + Electrophile C_Func Aryl Bromide (C-Br) Functionalization (Cross-Coupling / Lithiation) Core->C_Func Pd Catalyst + Nucleophile Polymer Fluorinated Poly(aryl ethers) Low-k Dielectrics O_Func->Polymer SNAr / Ullmann Biaryl Fluorinated Biaryl Scaffolds Liquid Crystals & OLEDs C_Func->Biaryl Suzuki / Heck

Strategic reactivity pathways of this compound.

Experimental Methodologies (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that successful incorporation of this building block requires strict adherence to anhydrous conditions and strategic catalyst selection. The following protocols are designed with built-in validation checkpoints to ensure reproducibility.

Protocol A: Synthesis of Fluorinated Diaryl Ethers via SNAr

Causality: To synthesize fluorinated poly(aryl ethers) or monomeric diaryl ethers, we exploit the enhanced acidity of the phenol. Potassium carbonate (K2CO3) in N,N-Dimethylformamide (DMF) provides sufficient basicity to generate the phenoxide while avoiding the harsh conditions of sodium hydride, which could lead to unwanted side reactions with the -CF3 groups.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add this compound (1.0 eq, 3.09 g, 10 mmol) and anhydrous K2CO3 (2.0 eq, 2.76 g, 20 mmol) to the flask.

  • Solvent Addition: Inject 20 mL of anhydrous DMF via syringe. Stir at room temperature for 30 minutes to ensure complete deprotonation (solution will turn slightly yellow).

  • Electrophile Addition: Slowly add the highly fluorinated electrophile (e.g., decafluorobiphenyl, 0.5 eq for bis-substitution) dropwise.

  • Thermal Reaction: Heat the mixture to 80°C for 12 hours.

  • Workup: Cool to room temperature, quench with 50 mL of 1M HCl, and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • System Validation Check: Analyze the crude mixture via 19F NMR. The disappearance of the starting material's distinct CF3 resonances and the emergence of new signals corresponding to the etherified product confirms successful O-arylation. The absence of a broad -OH stretch (~3300 cm⁻¹) in FTIR further validates the conversion.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Coupling an aryl boronic acid to the ortho-bromine requires overcoming significant steric hindrance. We utilize Pd(dppf)Cl2 because its bidentate dppf ligand has a large bite angle, which forces the palladium center into a geometry that accelerates the difficult reductive elimination step[2].

Workflow Step1 1. Reagent Mixing Ar-Br, Ar-B(OH)2, Pd cat. Step2 2. Degassing Freeze-Pump-Thaw (x3) Step1->Step2 Step3 3. Thermal Reaction 90°C, 12-24h Step2->Step3 Step4 4. Workup & Extraction EtOAc / H2O wash Step3->Step4 Step5 5. Purification Silica Gel Column Step4->Step5

Workflow for Palladium-catalyzed cross-coupling of fluorinated phenols.

Step-by-Step Procedure:

  • Reagent Mixing: In a Schlenk tube, combine this compound (1.0 eq, 1.54 g, 5 mmol), the desired arylboronic acid (1.2 eq, 6 mmol), K3PO4 (3.0 eq, 3.18 g, 15 mmol), and Pd(dppf)Cl2 (0.05 eq, 183 mg, 0.25 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene/H2O (4:1 v/v, 15 mL). The biphasic system helps dissolve the inorganic base while keeping the organic substrates in the toluene phase.

  • Degassing: Perform three freeze-pump-thaw cycles to strictly remove oxygen, preventing homocoupling of the boronic acid and catalyst deactivation.

  • Thermal Reaction: Seal the tube and heat at 90°C for 16 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Separate the layers and wash the organic phase with water and brine.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • System Validation Check: Perform TLC (Hexanes:EtOAc 9:1). The product spot should be highly UV-active. GC-MS of the purified product must show the molecular ion peak corresponding to the biaryl product, with the complete absence of the isotopic bromine doublet (M, M+2 at m/z 308/310), proving total consumption of the C-Br bond.

Applications in Advanced Materials

The incorporation of the 3,5-bis(trifluoromethyl)phenol motif into polymer backbones drastically reduces the polarizability of the resulting material. This makes derivatives of 887268-16-8 exceptionally valuable in the synthesis of low-k dielectric materials for next-generation microprocessors and 5G telecommunications infrastructure. Furthermore, the rigid biaryl systems generated via Suzuki coupling (Protocol B) are heavily utilized in the design of fluorinated liquid crystals , where the terminal -CF3 groups enhance nematic phase stability and lower rotational viscosity[6].

References

  • European Journal of Organic Chemistry. Synthesis of Highly Fluorinated 2,2′-Biphenols and 2,2′-Bisanisoles. (2017). DOI: 10.1002/ejoc.201700666. Available at:[Link]

  • Nature Reviews Methods Primers. Contemporary synthetic strategies in organofluorine chemistry. (2021). DOI: 10.1038/s43586-021-00047-w. Available at:[Link]

  • The Journal of Organic Chemistry. Stereochemically Defined Various Multisubstituted Alkenes Bearing a Tetrafluoroethylene Fragment. (2017). DOI: 10.1021/acs.joc.6b02793. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Debromination of 2-Bromo-3,5-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Bromo-3,5-bis(trifluoromethyl)phenol. This guide is designed to provide in-depth troubleshooting and practical solutions to a common challenge encountered when working with this versatile but sensitive reagent: unwanted debromination during chemical reactions. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant debromination of my starting material during my cross-coupling reaction. What's causing this?

A1: The primary cause is the electron-deficient nature of the aromatic ring.

This compound is highly susceptible to debromination due to the strong electron-withdrawing effects of the two trifluoromethyl (-CF₃) groups. These groups significantly lower the electron density of the aromatic ring, making the carbon-bromine bond more reactive and prone to cleavage.

Key Mechanistic Drivers:

  • Hydrodebromination in Catalytic Cycles: In palladium-catalyzed reactions like Suzuki-Miyaura coupling, a common side reaction is hydrodebromination. This occurs when a palladium-hydride (Pd-H) species is formed, which can then reductively eliminate with the aryl group to produce the debrominated arene instead of the desired cross-coupled product.[1][2][3] Sources for the hydride can include solvents (like alcohols), bases, or even trace amounts of water.[1][4][5]

  • Single-Electron Transfer (SET) Pathways: Under certain conditions, such as the presence of specific catalysts or light, a single-electron transfer to the aryl bromide can occur.[6][7] This forms a radical anion that rapidly loses a bromide ion, generating an aryl radical. This radical can then abstract a hydrogen atom from the solvent or other reagents to yield the debrominated byproduct.[8]

  • Nucleophilic Attack: While less common for aryl halides, under harsh basic conditions or with very strong nucleophiles, direct displacement of the bromide can be a competing pathway, though this often leads to other side products.

The combination of these factors makes this substrate particularly challenging. Understanding which pathway is dominant in your specific reaction is key to effective troubleshooting.

Q2: How can I minimize debromination during a Suzuki-Miyaura cross-coupling reaction?

A2: Optimizing your choice of catalyst, ligand, base, and temperature is critical.

The Suzuki-Miyaura reaction is a powerful tool, but its success with electron-deficient substrates like this compound hinges on carefully selected conditions to favor the desired cross-coupling pathway over the competing debromination pathway.[2]

Troubleshooting Guide for Suzuki-Miyaura Coupling

Issue Potential Cause Recommended Solution & Rationale
High Debromination Inappropriate Ligand Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands promote the desired reductive elimination of the product over the formation and reaction of Pd-H species.[4][9]
Aggressive Base Use a milder inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] Strong bases like alkoxides (e.g., NaOtBu) can generate hydride sources and accelerate debromination.[2]
High Reaction Temperature Lower the reaction temperature. Start at a lower temperature (e.g., 40-60 °C) and slowly increase if the reaction is sluggish.[2][5] High temperatures can promote the decomposition of reagents and formation of hydride sources.[2]
Protic or Hydride-Source Solvent Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[4] Avoid alcohols if possible, as they can be a direct source of hydrides for the debromination pathway.[1]
Low Conversion Slow Oxidative Addition Ensure an electron-rich ligand is used. The electron-deficient nature of the aryl bromide generally favors oxidative addition, but a good ligand is still crucial.[1][10]
Boronic Acid Instability Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid to prevent protodeboronation, which can stall the catalytic cycle.[1][9]

Optimized Protocol Example (Starting Point)

This protocol provides a robust starting point for minimizing debromination. Further optimization for your specific coupling partner is recommended.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[9]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.[11]

  • Reaction Execution: Stir the mixture vigorously at a moderate temperature (e.g., 80 °C).[5]

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS, specifically looking for the masses of your desired product and the debrominated byproduct (3,5-bis(trifluoromethyl)phenol).

  • Work-up: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizing the Competing Pathways

The diagram below illustrates the catalytic cycle for a Suzuki-Miyaura reaction, highlighting the point where the undesired debromination pathway can diverge.

Suzuki_Debromination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br(L₂) OxAdd->PdII_Ar Transmetal Transmetalation R-B(OR)₂ PdII_Ar->Transmetal Pd_H Ar-Pd(II)-H(L₂) PdII_Ar->Pd_H Forms Pd-Hydride PdII_R Ar-Pd(II)-R(L₂) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Desired Product) RedElim->Product Hydride_Source Hydride Source (Solvent, Base, H₂O) Hydride_Source->Pd_H Debrom_Elim Reductive Elimination Pd_H->Debrom_Elim Debrom_Elim->Pd0 Regenerates Catalyst Debrom_Product Ar-H (Debrominated Byproduct) Debrom_Elim->Debrom_Product Protection_Strategy Start This compound Protect Protect Phenol (e.g., Benzylation) Start->Protect Protected_SM Protected Aryl Bromide Protect->Protected_SM Couple Cross-Coupling Reaction Protected_SM->Couple Protected_Prod Protected Product Couple->Protected_Prod Deprotect Deprotection (e.g., Hydrogenolysis) Protected_Prod->Deprotect Final_Product Final Desired Product Deprotect->Final_Product

Sources

Purification challenges of products derived from "2-Bromo-3,5-bis(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-3,5-bis(trifluoromethyl)phenol Derivatives

Introduction: The "Deceptive" Scaffold

You are likely here because a standard hexane/ethyl acetate column failed to separate your product, or your NMR shows a persistent impurity that co-elutes regardless of the gradient.

This compound is not a standard phenol. The two trifluoromethyl (CF


) groups at the meta positions exert a massive electron-withdrawing inductive effect (-I), while the ortho-bromine adds both steric bulk and further acidity.
  • The pKa Shift: Standard phenol has a pKa of ~10. The 3,5-bis(CF

    
    ) substitution drops this to ~8.0, and the ortho-bromine likely depresses it further to ~6.5–7.0 .
    
  • The Consequence: Your "phenol" behaves more like a carboxylic acid on silica gel. It interacts strongly with basic silanol sites, causing severe peak tailing and co-elution.

  • The "Grease" Factor: The six fluorine atoms create a "teflon-like" lipophilicity, making derivatives highly soluble in non-polar solvents but prone to "smearing" rather than forming tight bands.

This guide addresses the three most common failure modes: Silica Tailing , Protodebromination (Suzuki Side-Products) , and Phosphine Oxide Contamination .

Module 1: Chromatography Triage (The Acidic Phenol)

Issue: "My product streaks across 20 fractions" or "I cannot separate the product from the starting material."

Root Cause: The high acidity of the phenolic proton causes it to hydrogen-bond aggressively with the silica stationary phase.

Protocol 1.1: The Acidified Mobile Phase Do not run neutral columns. You must suppress the ionization of the phenol.

  • Standard Modifier: Add 0.5% to 1.0% Acetic Acid (AcOH) to both your non-polar (Hexane/Heptane) and polar (EtOAc/DCM) mobile phases.

  • Alternative (If acid sensitive): Pre-wash the silica column with 1% Triethylamine (TEA) in hexane, then run the column with neutral solvents. Note: This turns the silica basic, repelling the acidic phenol and forcing it to elute faster.

Protocol 1.2: The "Reverse" Triage If normal phase fails, the lipophilicity of the CF


 groups makes this scaffold ideal for C18 Reverse Phase chromatography.
  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: Start high! These compounds are sticky. Start at 50% MeCN and ramp to 100%.

Data: Retention Factor (


) Shifts 
Comparison of 

values on Silica Gel (TLC)
Solvent SystemStandard Phenol

2-Br-3,5-bis(CF

) Phenol

Observation
10% EtOAc/Hex0.250.05 – 0.15 (Streak)Fail: Strong Tailing
10% EtOAc/Hex + 1% AcOH 0.280.35 (Tight Spot) Pass: Ionization Suppressed
100% DCM0.400.65Risk: Elutes too fast due to lipophilicity

Module 2: Post-Coupling Clean-up (Suzuki/Buchwald)

Issue: "I see a side product with M-H instead of M-Br."

Root Cause: Protodebromination . The 2-position is sterically crowded by the OH and the 3-CF


 group. If the oxidative addition of Palladium is slow, or if the transmetallation stalls, the Pd-intermediate may scavenge a hydride (often from the solvent or base), replacing the Bromine with Hydrogen.

Separation Challenge: The product (Biaryl) and the impurity (Des-bromo starting material) differ only by a Br vs. H atom. In a fluorinated, greasy molecule, this difference is often masked on silica.

Workflow Diagram: Purification Logic

PurificationLogic start Crude Reaction Mixture (Suzuki/Buchwald) check_imp Identify Impurity: Protodebromination (Des-Br)? start->check_imp yes_imp Yes: Des-Br Present check_imp->yes_imp High Similarity no_imp No: Only Catalyst/Salts check_imp->no_imp method_a Method A: Recrystallization (Exploit CF3 Solubility) yes_imp->method_a method_b Method B: C18 Reverse Phase (High Water Gradient) yes_imp->method_b finish Pure Product no_imp->finish Standard Flash detail_a Solvent: Hexane (Hot) -> Cool Des-Br stays in liquor method_a->detail_a detail_b Gradient: 60-80% MeCN Des-Br elutes earlier method_b->detail_b detail_a->finish detail_b->finish

Caption: Decision matrix for separating protodebrominated impurities from the target fluorinated biaryl.

Protocol 2.1: The "Fluorous" Recrystallization The bis-CF


 groups make the molecule soluble in hot hexanes but insoluble in cold hexanes. The des-bromo impurity is often more soluble.
  • Dissolve crude solid in minimal boiling Hexane (or Heptane).

  • Add DCM dropwise until clear if needed.[1]

  • Allow to cool slowly to room temperature, then -20°C.

  • The brominated/coupled product often crystallizes; the lighter des-bromo impurity stays in the mother liquor.

Module 3: Removing Triphenylphosphine Oxide (TPPO)

Issue: "I used Mitsunobu to protect the phenol, now I have a stubborn UV-active spot."

Context: If you convert the phenol to an ether using Mitsunobu (PPh


/DIAD), you generate stoichiometric TPPO. In fluorinated systems, TPPO often co-elutes because the polarity difference is compressed.

Protocol 3.1: Zinc Chloride Complexation (The "Zn-Fix") This is superior to the standard hexane precipitation for fluorinated substrates.

  • Dissolve the crude mixture (containing Product + TPPO) in DCM or Toluene (approx 5 mL/g).

  • Add ZnClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
      (2.0 equivalents relative to PPh
    
    
    
    used).
  • Stir at room temperature for 2 hours.

  • Result: TPPO forms a coordination complex with ZnCl

    
     [(TPPO)
    
    
    
    ZnCl
    
    
    ] which precipitates as a gummy solid or fine powder.
  • Filter through a pad of Celite.

  • The filtrate contains your fluorinated product; the TPPO stays on the filter.

Frequently Asked Questions (FAQs)

Q1: My starting material (this compound) is liquid, but the bottle says solid. Is it degraded?

  • Answer: Likely not. The melting point is very low (~20–21°C). If your lab is warm (>22°C), it will be a liquid. Store it in the fridge (2–8°C) to keep it solid, which slows down oxidative degradation.

Q2: Can I use basic alumina instead of silica?

  • Answer: Avoid. The phenol is acidic enough (pKa < 8) to bind irreversibly to basic alumina, leading to massive mass loss. Use Neutral Alumina or Acidified Silica.

Q3: Why is my yield low in Suzuki coupling?

  • Answer: Steric crowding at the 2-position. The ortho-phenol and meta-CF

    
     block the Palladium.
    
    • Fix: Switch to smaller, electron-rich ligands like SPhos or XPhos (Buchwald precatalysts) rather than bulky PPh

      
      . Increase temperature to 100°C.
      

Q4: I see a "ghost peak" in NMR at -63 ppm (Fluorine).

  • Answer: This is often the protodebrominated side product (3,5-bis(trifluoromethyl)phenol derivative). The shift is almost identical to the product. Check the proton NMR: if you see a triplet/singlet integration change in the aromatic region, you have the des-bromo impurity.

References

  • Acidity of Fluorinated Phenols

    • J. Phys. Org. Chem. 2019, 32, e3940.[2] Aqueous pKa values of fluorinated phenols.

  • TPPO Removal Strategies

    • Bates, R. W., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride."[1] J. Org. Chem. 2012, 77, 10, 4849–4853.[1]

  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Acc. Chem. Res. 2008, 41, 11, 1461–1473.[1]

  • Chemical Properties & Safety Data

    • PubChem Compound Summary for CID 2733306 (3,5-Bis(trifluoromethyl)phenol derivatives).[1]

Sources

Improving the reaction rate of ether synthesis with "2-Bromo-3,5-bis(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Kinetic Enhancement for 2-Bromo-3,5-bis(trifluoromethyl)phenol Etherification

Ticket ID: #ETH-CF3-BR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

You are encountering slow reaction rates with This compound . This substrate presents a "perfect storm" of kinetic barriers:

  • Electronic Deactivation: The two

    
     groups are strongly electron-withdrawing, delocalizing the negative charge of the phenoxide. This creates an exceptionally stable, weak nucleophile (low 
    
    
    
    , likely < 7.0).[1]
  • Steric Hindrance: The ortho-bromo substituent physically blocks the nucleophilic oxygen, raising the activation energy for

    
     attack.
    

Standard Williamson ether synthesis conditions (e.g.,


/Acetone) will fail or proceed glacially.[1][2] To improve the rate, we must disrupt ion-pairing and utilize high-energy transition states.[1]
Module 1: The "Cesium Effect" & Solvation (Primary Recommendation)

For primary alkyl halides, the Williamson ether synthesis is viable but requires modification to overcome the "lazy nucleophile" effect.

The Science of the Solution

Because the phenoxide is electron-deficient, it holds its negative charge tightly. If you use small cations (


, 

) in non-polar or moderately polar solvents, the cation forms a tight ion pair with the oxygen, further masking its nucleophilicity.

Solution: Use Cesium Carbonate (


)  in DMF  or NMP .[1][2]
  • Why Cesium? The large ionic radius of

    
     (1.67 Å) creates a "naked" phenoxide anion that is less encumbered by the cation, significantly increasing reaction rates (The "Cesium Effect").
    
  • Why DMF/NMP? These dipolar aprotic solvents solvate cations well but leave anions free to react.[2]

Optimized Protocol: Cesium-Mediated Alkylation
ParameterRecommendationRationale
Stoichiometry 1.0 eq Phenol : 1.5 eq

: 1.2 eq Electrophile
Excess base ensures complete deprotonation; excess electrophile drives kinetics.[1][2]
Solvent Anhydrous DMF or NMP (0.2 M - 0.5 M)High boiling point allows heating; breaks ion pairs.[1][2]
Temperature 60°C – 90°C Essential to overcome the steric barrier of the 2-Br group.[2]
Additive TBAI (10 mol%)Acts as a phase transfer catalyst and iodide source (Finkelstein).[1][2]

Step-by-Step Workflow:

  • Charge a reaction vessel with This compound (1.0 equiv) and anhydrous DMF (5 mL per mmol).

  • Add

    
      (1.5 equiv).[2]
    
    • Tip: Use finely ground, oven-dried

      
      .
      
  • Stir at room temperature for 15 minutes. Observe color change (phenoxide formation).[2]

  • Add the Alkyl Halide (1.2 equiv).[2][3]

    • Note: If using an alkyl chloride or bromide, add TBAI (tetrabutylammonium iodide, 10 mol%) to generate the more reactive alkyl iodide in situ.[1]

  • Heat to 80°C and monitor via TLC/HPLC.

Module 2: Decision Logic & Troubleshooting

Visualizing the decision pathway is critical for selecting the right chemistry based on your electrophile.[2]

ReactionLogic Start Substrate: 2-Bromo-3,5-bis(CF3)phenol CheckElec Identify Electrophile Type Start->CheckElec Primary Primary Alkyl Halide (R-CH2-X) CheckElec->Primary Secondary Secondary Alcohol/Halide (R2-CH-X) CheckElec->Secondary Williamson Method A: Modified Williamson (Cs2CO3 / DMF / 80°C) Primary->Williamson Preferred Mitsunobu Method B: Mitsunobu Reaction (DEAD / PPh3 / THF) Secondary->Mitsunobu Avoids Elimination Issue1 Problem: Low Yield / Slow Rate Williamson->Issue1 If stalled Issue2 Problem: Steric Failure Mitsunobu->Issue2 If no product Sol1 Add TBAI (Catalyst) Switch to Alkyl Iodide Issue1->Sol1 Sol2 Use ADDP / PBu3 (More powerful reagents) Issue2->Sol2

Figure 1: Decision Matrix for optimizing etherification based on electrophile constraints.

Module 3: Alternative Pathways (Mitsunobu)

If your electrophile is a secondary alcohol or if the Williamson synthesis yields elimination products (alkenes) instead of ethers, you must switch to the Mitsunobu reaction.

Crucial Insight: While this compound is sterically hindered, its high acidity (


 ~7-8) actually makes it a good candidate for Mitsunobu kinetics, provided the steric bulk of the reagents doesn't interfere.[1]

Troubleshooting the Mitsunobu:

  • Standard:

    
     + DEAD (Diethyl azodicarboxylate).[1][2][4][5]
    
  • Enhanced (For Sterics): If the standard fails, switch to

    
      (Tributylphosphine) and ADDP  (1,1'-(Azodicarbonyl)dipiperidine).[1]
    
    • Reasoning:

      
       is a stronger nucleophile and smaller than 
      
      
      
      .[2] ADDP creates a more stable intermediate.[2]
FAQ: Troubleshooting Common Failures

Q1: I am seeing starting material remaining even after 24 hours. Should I add more base?

  • Diagnosis: It is likely not a base quantity issue, but a kinetic bottleneck.[1][2]

  • Fix: Do not add more base (which can cause side reactions).[1][2] Instead, add Sodium Iodide (NaI) or TBAI (0.1 equiv).[1][2] This performs an in-situ Finkelstein reaction, converting your alkyl bromide/chloride into a highly reactive alkyl iodide.[1][2]

Q2: The reaction turns black/tarry at 80°C.

  • Diagnosis: Decomposition of the solvent or polymerization.[2]

  • Fix: Lower temp to 60°C and switch to Acetonitrile (

    
    )  if solubility permits. Ensure you are working under an inert atmosphere (
    
    
    
    or Ar) to prevent oxidation of the phenoxide, although electron-poor phenols are generally oxidation-resistant.[1]

Q3: Can I use Sodium Hydride (NaH)?

  • Diagnosis: NaH is overkill and dangerous.[2]

  • Reasoning: Your phenol is acidic enough to be deprotonated by weak bases.[2][4] NaH often introduces moisture risks or causes elimination of the alkyl halide.[2] Stick to Carbonates (

    
     or 
    
    
    
    ).[2]
References
  • BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.[2][3] (General protocols for phenol alkylation). [1]

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. (Detailed mechanistic overview of SN2 limitations).

  • Finkelstein, H. Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][2] Ber. Dtsch. Chem. Ges.[2] (Classic reference for Iodide catalysis).[2]

  • Lepore, S. D., & He, Y. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[6] J. Org.[2][6] Chem. (Addressing steric hindrance in ether synthesis). [1]

Sources

Technical Support Center: Hydrodehalogenation of 2-Bromo-3,5-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HDH-Br-CF3-Phenol Subject: Optimization and Troubleshooting of Palladium-Catalyzed Hydrodehalogenation (HDH) Assigned Scientist: Senior Application Scientist, Catalysis Group

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Molecule: 2-Bromo-3,5-bis(trifluoromethyl)phenol is a highly electron-deficient aromatic system. The presence of two trifluoromethyl (-CF


) groups and a bromine atom significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

The Challenge: The primary reaction is the selective removal of the bromine atom (hydrodehalogenation) to yield 3,5-bis(trifluoromethyl)phenol .

  • Primary Risk: The high acidity (pKa ~7–8) means the substrate readily forms salts with bases, potentially altering solubility or catalyst interaction.

  • Secondary Risk: The -CF

    
     groups are generally stable, but under high pressure or with specific heterogeneous catalysts, defluorination (C-F activation) or ring saturation can occur as side reactions.
    
  • Kinetic Trap: The reaction generates HBr as a byproduct. Without an appropriate scavenger, HBr will protonate the palladium surface or ligand system, poisoning the catalyst and stalling the reaction.

Mechanistic Workflow & Logic

The following diagram illustrates the catalytic cycle and the critical "Scavenging Loop" required to drive the reaction to completion.

HDH_Mechanism Start Substrate: 2-Br-3,5-bis(CF3)phenol OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd H2_Add H2 Activation OxAdd->H2_Add + H2 RedElim Reductive Elimination H2_Add->RedElim RedElim->Pd0 Regeneration Product Product: 3,5-bis(CF3)phenol RedElim->Product HBr Byproduct: HBr RedElim->HBr Base Base Scavenger (e.g., NaOAc, Et3N) HBr->Base Neutralization Salt Inert Salt (e.g., NaBr, Et3NH+ Br-) Base->Salt

Figure 1: Catalytic cycle for the hydrodehalogenation of bromophenols. Note the critical HBr neutralization step to prevent catalyst poisoning.

Troubleshooting & FAQs

Issue 1: Reaction Stalls at ~50% Conversion

User Observation: "The reaction starts fast but stops halfway. Adding more catalyst doesn't help."

Root Cause: Acid Poisoning. As the reaction proceeds, HBr is generated stoichiometrically. Since your substrate is an electron-deficient phenol, it does not act as a sufficient base to sequester the HBr. The free acid protonates the Pd surface or competes for active sites, effectively killing the catalytic activity.

Solution:

  • Add a Base: You must add a base to neutralize HBr.

  • Selection: Use Sodium Acetate (NaOAc) (1.1–1.5 equivalents) or Triethylamine (Et

    
    N) .
    
    • Why NaOAc? It is mild enough not to deprotonate the phenol completely (avoiding solubility issues in non-polar solvents) but strong enough to neutralize HBr.

    • Why not NaOH? Strong bases like NaOH will convert your starting material entirely to the phenolate anion, which may have different adsorption properties on the catalyst and can increase the risk of CF

      
       hydrolysis.
      
Issue 2: Low Yield During Workup (Missing Product)

User Observation: "LCMS shows 100% conversion, but after aqueous workup, I recovered <20% mass."

Root Cause: Acidity Mismatch. The product, 3,5-bis(trifluoromethyl)phenol, has a pKa of ~7.96 [1][2].[1] If you wash the reaction mixture with saturated NaHCO


 (pH ~8.5) or weak NaOH, the product will deprotonate and move into the aqueous layer .

Solution:

  • Acidify: During workup, ensure the aqueous layer is acidified to pH < 2 using 1M HCl.

  • Extract: Extract with Ethyl Acetate or DCM after acidification. The product will only partition into the organic phase when it is in its neutral (protonated) form.

Issue 3: Defluorination (Loss of CF Group)

User Observation: "I see a mass corresponding to [M-F] or [M-CF3] in the mass spec."

Root Cause: Over-reduction. While aromatic C-F bonds are strong, they can be activated by Pd at high temperatures or pressures, especially in the presence of strong bases.

Solution:

  • Lower Temperature: Run the reaction at Ambient Temperature (20–25°C).

  • Lower Pressure: Use 1 atm (balloon) of H

    
     rather than high-pressure vessels.
    
  • Change Solvent: Avoid strongly basic solvents. Methanol or Ethanol are ideal.

Optimized Experimental Protocol

Objective: Synthesis of 3,5-bis(trifluoromethyl)phenol via HDH.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: 10% Pd/C (5–10 mol% loading)

  • Base: Sodium Acetate (1.5 equiv)

  • Solvent: Methanol (0.1 M concentration)

  • Gas: Hydrogen (1 atm, balloon)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the substrate in Methanol.

  • Scavenger Addition: Add Sodium Acetate (1.5 equiv). Note: The mixture may remain a suspension; this is acceptable.

  • Inerting: Add the Pd/C catalyst carefully (catalyst is pyrophoric; add under a gentle stream of Nitrogen or Argon).

  • Hydrogenation: Purge the flask with H

    
     (vacuum/fill cycles x3) and leave under a balloon of H
    
    
    
    with vigorous stirring at room temperature.
  • Monitoring: Monitor by TLC or LCMS. Reaction is typically complete in 2–6 hours.

  • Workup (Critical):

    • Filter the mixture through a pad of Celite to remove Pd/C. Rinse with MeOH.

    • Concentrate the filtrate to remove Methanol.

    • Partition: Add Water and Ethyl Acetate.

    • Acidification: Add 1M HCl dropwise to the aqueous layer until pH is ~1–2.

    • Extraction: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Drying: Dry combined organics over Na

      
      SO
      
      
      
      , filter, and concentrate.

Decision Matrix: Base & Solvent Selection

Use this table to optimize conditions if the standard protocol fails.

ParameterOption A (Standard)Option B (Alternative)Why? / Notes
Base Sodium Acetate Triethylamine (Et

N)
NaOAc buffers well. Et

N is easier to remove if product is solid, but forms salts that might precipitate.
Solvent Methanol Ethyl AcetateMeOH is best for H

solubility and Pd activity. Use EtOAc only if substrate is insoluble in alcohols.
Catalyst 10% Pd/C 5% Pd/Al

O

Pd/C is standard. Alumina support can sometimes reduce side reactions if C-F activation is observed.
Workup Acidic (pH 2) NeutralMandatory: Product pKa ~8. Neutral/Basic workup causes product loss to aqueous waste.

References

  • NIST Chemistry WebBook. "3,5-Bis(trifluoromethyl)phenol (CAS 349-58-6)." National Institute of Standards and Technology.[2]Link

  • Kütt, A., et al. (2019). "Aqueous pKa values of fluorinated phenols." Journal of Physical Organic Chemistry, 32, e3940.[1] Link

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). "Metal-Mediated Reductive Hydrodehalogenation of Organic Halides." Chemical Reviews, 102(11), 4009–4092. (Standard review on HDH mechanisms).
  • Uozumi, Y., et al. (2005).[3] "Hydrogenation and Dehalogenation under Aqueous Conditions." Organic Letters, 7(2), 291–293. Link

  • PubChem. "2-Bromo-5-(trifluoromethyl)phenol Compound Summary." National Library of Medicine. (Analogous structure data). Link

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with 2-Bromo-3,5-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for "2-Bromo-3,5-bis(trifluoromethyl)phenol." This guide is designed for researchers, scientists, and drug development professionals to navigate the unique chemical reactivity of this sterically demanding building block. The bulky bromine atom at the 2-position, flanked by two trifluoromethyl groups, presents significant steric challenges that can impede common synthetic transformations. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.

Understanding the Challenge: The Molecular Architecture of this compound

The primary challenge in working with this compound stems from its substitution pattern. The ortho-bromo group and the two meta-trifluoromethyl groups create a crowded environment around the phenolic hydroxyl group and the aromatic ring. This steric congestion can hinder the approach of reagents, leading to sluggish reactions, low yields, or even complete lack of reactivity in some cases.

The trifluoromethyl groups (-CF3) are strong electron-withdrawing groups, which significantly impacts the electronic properties of the aromatic ring.[1][2][3] This electronic effect deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Yield in O-Alkylation/Etherification Reactions

Question: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am observing very low conversion to the desired ether. What can I do to improve the yield?

Answer: The steric hindrance around the phenolic oxygen is the most likely culprit. The bulky ortho-bromine atom can physically block the approach of the alkyl halide. Here’s a systematic approach to troubleshoot this issue:

1. Choice of Base and Reaction Conditions:

  • Strong, Non-Nucleophilic Bases: Standard bases like sodium or potassium carbonate may not be strong enough to fully deprotonate the sterically hindered phenol. Consider using stronger, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These bases can effectively generate the phenoxide in situ, which is a much more potent nucleophile.

  • Solvent Selection: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices. They can help to solvate the cation of the base, making the phenoxide more "naked" and reactive.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[6] However, monitor the reaction closely for potential decomposition.

2. Alternative Alkylating Agents:

  • If a simple alkyl halide is not effective, consider using a more reactive alkylating agent, such as an alkyl triflate or tosylate. These have better leaving groups and can enhance the rate of the SN2 reaction.

3. Catalyst-Based Approaches:

  • For challenging etherifications, consider copper-catalyzed methods. For instance, using a copper(I) source with a suitable ligand like picolinic acid has been shown to be effective for the synthesis of sterically hindered diaryl ethers.[7]

Experimental Protocol: Optimized Williamson Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry glassware under vacuum B Add this compound (1.0 equiv) A->B C Add anhydrous DMF B->C D Cool to 0 °C C->D E Add NaH (1.2 equiv) portion-wise D->E Under N2 atmosphere F Stir at 0 °C for 30 min E->F G Add alkyl halide (1.1 equiv) dropwise F->G H Warm to room temperature and stir for 12-24h G->H I Monitor by TLC or LC-MS H->I J Quench with saturated NH4Cl (aq) I->J Upon completion K Extract with ethyl acetate J->K L Wash with brine, dry over Na2SO4 K->L M Concentrate and purify by column chromatography L->M

Issue 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am trying to perform a Suzuki-Miyaura coupling at the 2-bromo position, but the reaction is not proceeding. What are the key parameters to consider for this sterically hindered substrate?

Answer: Cross-coupling reactions on sterically encumbered aryl bromides are notoriously difficult. The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-limiting step and is highly sensitive to steric hindrance.[8][9][10]

1. Catalyst and Ligand Selection are Critical:

  • Bulky, Electron-Rich Ligands: For sterically hindered substrates, bulky and electron-rich phosphine ligands are essential. These ligands stabilize the palladium center and promote the challenging oxidative addition and reductive elimination steps.[6] Consider using ligands from the Buchwald family (e.g., SPhos, XPhos) or other specialized ligands designed for difficult couplings.[11]

  • Palladium Pre-catalyst: The choice of palladium source can also be important. Pre-catalysts like Pd2(dba)3 or Pd(OAc)2 are commonly used in combination with the appropriate ligand.

2. Optimizing Reaction Conditions:

  • Base: The choice of base is crucial for the transmetalation step in Suzuki couplings. Stronger bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) are often more effective than weaker bases.[12]

  • Solvent: Aprotic solvents such as toluene, dioxane, or THF are typically used.[11] In some cases, a co-solvent system (e.g., toluene/water) may be beneficial.

  • Temperature: Higher reaction temperatures are generally required for these challenging couplings.[6] Microwave-assisted heating can sometimes be advantageous in driving the reaction to completion.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective pre-catalysts.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands to promote oxidative addition.
Base K₃PO₄, Cs₂CO₃Strong bases to facilitate transmetalation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents.
Temperature 80-120 °CTo overcome the activation energy barrier.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium pre-catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2-3 equiv).[11][12]

  • Solvent Addition: Add anhydrous, degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 12-24 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[13][14]

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

G Start Low Yield in Cross-Coupling Q1 Is the catalyst/ligand system appropriate for sterically hindered substrates? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are the reaction conditions (base, solvent, temperature) optimized? A1_Yes->Q2 Action1 Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) A1_No->Action1 Action1->Q2 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the starting material pure? A2_Yes->Q3 Action2 Use a stronger base (K3PO4, Cs2CO3), anhydrous aprotic solvent, and increase temperature. A2_No->Action2 Action2->Q3 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Failure Consult further literature for specialized conditions A3_Yes->Failure Action3 Purify starting materials and ensure anhydrous conditions. A3_No->Action3 Success Improved Yield Action3->Success Action3->Success

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling this compound?

A1: this compound is harmful if swallowed and causes skin and serious eye irritation.[15][16][17] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Avoid inhalation of dust or vapors.[17] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[17][18]

Q2: Which analytical techniques are best for monitoring the progress of reactions involving this compound?

A2: A combination of techniques is often most effective.

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for both qualitative and quantitative analysis, allowing for the identification of products and byproducts.[19]

  • ¹⁹F NMR Spectroscopy: Given the presence of two trifluoromethyl groups, ¹⁹F NMR can be a powerful tool for monitoring the reaction, as the chemical shift of the fluorine atoms will be sensitive to changes in the molecule's structure.[20][21]

Q3: Can I perform electrophilic aromatic substitution on the ring?

A3: Due to the strong electron-withdrawing nature of the two trifluoromethyl groups, the aromatic ring is highly deactivated towards electrophilic aromatic substitution.[1][4][5] Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) will likely be very difficult to achieve under normal conditions. More forcing conditions may be required, but these could lead to decomposition.

Q4: Are there any known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[17] Reactions with strong bases should be performed cautiously, as deprotonation of the phenol is expected.

References

  • Vaia. (n.d.). Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iron-catalyzed cross-coupling of sterically encumbered aryl Grignard reagents with allylic bromides: application to the synthesis of cannabigerol. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • YouTube. (2024, August 9). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ACS Publications. (2022, February 14). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Retrieved from [Link]

  • Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Retrieved from [Link]

  • MDPI. (2018, October 26). Chemo-Enzymatic Synthesis of Renewable Sterically-Hindered Phenolic Antioxidants with Tunable Polarity from Lignocellulose and Vegetal Oil Components. Retrieved from [Link]

  • ResearchGate. (2022, February 14). (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]

  • PMC. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 21). H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step | Request PDF. Retrieved from [Link]

  • Phantom Plastics. (n.d.). Improving synthetic hindered phenol antioxidants: learning from vitamin E. Retrieved from [Link]

  • ACS Publications. (2020, August 25). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2025, November 28). Biomonitoring of Environmental Phenols, Phthalate Metabolites, Triclosan, and Per- and Polyfluoroalkyl Substances in Humans with Chromatography and Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2010, February 8). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

  • Wiley Online Library. (2016, July 21). Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]

  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link]

  • PMC. (n.d.). Alkyl Aryl Ether Bond Formation with PhenoFluor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved from [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from 2-Bromo-3,5-bis(trifluoromethyl)phenol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures containing 2-Bromo-3,5-bis(trifluoromethyl)phenol. The unique chemical properties of this substrate, including its acidity, polarity, and the presence of trifluoromethyl groups, can present specific purification challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the synthesis of high-purity products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

Q1: After standard aqueous workup and silica gel chromatography, my product is still contaminated with significant levels of palladium. Why is this happening and what can I do?

Potential Causes:

  • Formation of Soluble Palladium Complexes: The phenolic group in your product can form soluble complexes with palladium, making it difficult to remove with simple phase separations.

  • Ineffective Chromatography: Standard silica gel may not be sufficient to trap all palladium species, especially if they are non-polar or co-elute with your product.

  • Palladium Nanoparticle Formation: Under certain reaction conditions, palladium can form colloidal nanoparticles that are challenging to remove by simple filtration.[1]

Solutions:

  • Employ a Palladium Scavenger: After the initial workup, and before chromatography, treat the organic solution with a specialized palladium scavenger. Thiol-functionalized silica or resins are often effective.[2]

  • Activated Carbon Treatment: Slurrying the crude product solution with activated carbon can be a cost-effective method for adsorbing residual palladium. However, be aware that this may also lead to some loss of your product.

  • Optimize Chromatography: Consider using a modified silica gel, such as amine-functionalized or thiol-functionalized silica, for your column chromatography. These can have a higher affinity for palladium.

  • Precipitation of Palladium: In some cases, adding a chelating agent can help precipitate the palladium, which can then be removed by filtration through a pad of celite.

Q2: I've tried using a palladium scavenger, but the palladium levels are still above the acceptable limit for my application. How can I improve the scavenger's efficiency?

Potential Causes:

  • Incorrect Scavenger Choice: Not all scavengers are equally effective for all forms of palladium (e.g., Pd(0) vs. Pd(II)) or in all solvent systems.[1]

  • Insufficient Scavenger Amount or Incubation Time: The scavenger may be saturated, or there may not have been enough time for it to bind to the palladium.

  • Poor Mass Transfer: In a heterogeneous scavenging system, efficient mixing is crucial for the scavenger to come into contact with the palladium species.

Solutions:

  • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to find the most effective one for your specific reaction conditions.

  • Increase Scavenger Equivalents and Time: Incrementally increase the amount of scavenger and the incubation time. Monitor the palladium levels at different time points to determine the optimal conditions.

  • Enhance Mixing: Ensure vigorous stirring or agitation during the scavenging step to maximize the interaction between the scavenger and the solution.

  • Solvent Considerations: The choice of solvent can impact the scavenger's performance. A solvent that swells the scavenger resin and solubilizes the palladium species is ideal.

Frequently Asked Questions (FAQs)

What are the typical palladium catalysts used for cross-coupling reactions with aryl bromides like this compound?

Commonly used palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions with aryl bromides include:

  • Palladium(II) acetate (Pd(OAc)2) in combination with a phosphine ligand.[3][4]

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) .[5]

  • Palladium(II) chloride (PdCl2) with appropriate ligands.[6]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) .

The choice of catalyst and ligand system is crucial for reaction efficiency and can also influence the ease of palladium removal.[3][7]

What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. Palladium is classified as a Class 2B element, and for oral administration, the permitted daily exposure (PDE) is typically 10 ppm.[5] However, for early-stage drug development and biological screening, it is often recommended to aim for levels below 100 ppm to avoid interference with assays.[8]

How can I accurately quantify the amount of residual palladium in my sample?

Several analytical techniques can be used to determine palladium concentration:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive and accurate method for trace metal analysis.[9]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): While slightly less sensitive than ICP-MS, it is still a robust technique for quantifying palladium levels.[9]

  • Atomic Absorption Spectroscopy (AAS): A well-established method for elemental analysis.

  • X-ray Fluorescence (XRF): A non-destructive technique that can be useful for rapid screening.[10]

  • Fluorimetric and Colorimetric Methods: These can provide a faster and less expensive alternative to ICP-based methods for high-throughput screening.[9][11][12]

Decision-Making Workflow for Palladium Removal

The following diagram provides a structured approach to selecting the most appropriate palladium removal strategy for your specific needs.

Palladium_Removal_Workflow start Initial Reaction Work-up check_pd_level Quantify Residual Pd (e.g., ICP-MS) start->check_pd_level pd_level_ok Palladium Level Acceptable? check_pd_level->pd_level_ok end_fail Re-evaluate Strategy check_pd_level->end_fail If consistently high scavenging Select & Apply Scavenger pd_level_ok->scavenging No end_ok Product Meets Purity Specs pd_level_ok->end_ok Yes scavenging->check_pd_level Re-analyze recrystallization Recrystallization scavenging->recrystallization If still high recrystallization->check_pd_level Re-analyze chromatography Specialized Chromatography recrystallization->chromatography If still high chromatography->check_pd_level Re-analyze

Caption: Decision tree for selecting a palladium removal method.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging with Thiol-Functionalized Silica Gel
  • Reaction Work-up: Following the completion of your reaction, perform your standard aqueous work-up to remove water-soluble impurities. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) at a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add 3-5 equivalents (relative to the initial amount of palladium catalyst) of thiol-functionalized silica gel to the solution.

  • Incubation: Stir the mixture vigorously at room temperature for 4-24 hours. The optimal time should be determined empirically.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger. Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Analysis: Concentrate the filtrate and analyze a small sample for residual palladium content using an appropriate analytical technique.

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Slurrying: Stir the resulting slurry at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be cautious as fine carbon particles can be difficult to filter.

  • Product Recovery: Concentrate the filtrate to obtain the purified product. Note that some product loss on the carbon is expected.

Comparative Data on Palladium Scavengers

Scavenger TypeFunctional GroupTypical Binding Capacity (mmol/g)AdvantagesDisadvantages
Silica-Based Thiol, Amine, Phosphine0.5 - 1.5High efficiency, good for various Pd oxidation states.Higher cost, potential for leaching of functional groups.
Polymer-Based Thiol, Amine1.0 - 3.0High capacity, robust.May require specific solvents for swelling.
Activated Carbon N/A (Adsorption)VariesLow cost, effective for a broad range of metals.Non-selective, can lead to product loss.
Synthetic Carbon N/A (Adsorption)HighHigh metal scavenging with potentially higher API yield than activated carbon.[5]May require pre-hydration.[5]

Palladium Removal Workflow

The following diagram illustrates a typical workflow for the removal and analysis of palladium from a reaction mixture.

Palladium_Removal_Process cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Analysis & Final Product reaction Pd-catalyzed Reaction workup Aqueous Work-up reaction->workup scavenging Scavenging/Adsorption workup->scavenging filtration Filtration scavenging->filtration chromatography Column Chromatography filtration->chromatography analysis Quantify Pd (ICP-MS/OES) chromatography->analysis final_product High-Purity Product analysis->final_product

Caption: A typical workflow for palladium removal and analysis.

References

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. [Link]

  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation - PMC. [Link]

  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. [Link]

  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage. [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. [Link]

  • Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions - University of Windsor. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling with 2-Bromo-3,5-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of a Highly Deactivated Substrate

In the landscape of pharmaceutical and materials science, fluorinated organic molecules are indispensable building blocks. Among these, 2-Bromo-3,5-bis(trifluoromethyl)phenol stands out as a valuable synthon for introducing a di-trifluoromethyl-substituted phenolic moiety. However, its chemical structure presents a significant challenge for synthetic chemists. The two potent electron-withdrawing trifluoromethyl (CF₃) groups render the aryl bromide electronically deactivated, while the acidic phenolic proton introduces a site for potential side reactions and catalyst inhibition.

This guide provides a comparative analysis of various palladium catalyst systems for the effective cross-coupling of this demanding substrate. We will move beyond mere protocols to explore the underlying mechanistic principles that govern catalyst efficacy, offering researchers the rationale needed to select and optimize conditions for successful Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

The Substrate: Understanding the Reactivity of this compound

The reactivity of an aryl halide in palladium-catalyzed cross-coupling is a delicate balance of electronic and steric factors. For this compound, the key considerations are:

  • Electronic Effects: The two CF₃ groups significantly lower the electron density of the aromatic ring. This electronic depletion is a double-edged sword. While it makes the C-Br bond more susceptible to the initial oxidative addition step—often the rate-determining step for aryl bromides—it can also impact subsequent steps in the catalytic cycle.[1][2][3]

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can react with the basic reagents required for many coupling reactions, potentially consuming the base or leading to unwanted side products. Furthermore, the resulting phenoxide can act as a ligand, coordinating to the palladium center and inhibiting catalysis. Therefore, the choice of base is critical, and in some cases, protection of the hydroxyl group may be a necessary strategy.

  • Steric Hindrance: The ortho-hydroxyl group provides moderate steric hindrance around the bromine atom, which can influence the approach of the bulky palladium catalyst.

Comparative Efficacy of Palladium Catalysts in Key Cross-Coupling Reactions

The choice of the palladium source (precatalyst) and, more importantly, the ancillary ligand is paramount for achieving high yields.[4] Modern catalysis has moved towards bulky, electron-rich ligands that stabilize the palladium(0) active species and promote the crucial reductive elimination step.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)-C(sp²) bonds.[5][6] For an electron-deficient substrate like this compound, the challenge lies not in the oxidative addition but in ensuring efficient transmetalation and reductive elimination.

dot

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ oxidative_addition Ar-PdII(L)₂-Br pd0->oxidative_addition Oxidative Addition transmetalation Ar-PdII(L)₂-Ar' oxidative_addition->transmetalation Transmetalation reductive_elimination Ar-Ar' transmetalation->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration ArBr Ar-Br (this compound) ArBr->oxidative_addition BoronicAcid Ar'-B(OR)₂ BoronicAcid->transmetalation Base Base (e.g., K₃PO₄) Base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

Catalyst System (Pd Precatalyst + Ligand)BaseSolventTemp. (°C)Rationale & Key Considerations
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O80-100SPhos is a bulky, electron-rich biarylphosphine ligand known to accelerate reductive elimination, which is crucial for electron-deficient substrates. K₃PO₄ is a strong enough base for transmetalation without causing significant phenol deprotonation issues.
Pd₂(dba)₃ + XPhosK₂CO₃1,4-Dioxane80-110XPhos provides significant steric bulk, creating a coordinatively unsaturated metal center that facilitates both transmetalation and reductive elimination.[7]
Pd(PPh₃)₄Na₂CO₃DME/H₂O80-100A classical, "first-generation" catalyst.[8] While potentially effective due to the activated nature of the C-Br bond, it may suffer from slower reductive elimination compared to modern phosphine ligands, potentially leading to lower yields or side reactions like hydrodehalogenation.[9]
Pd(dppf)Cl₂Cs₂CO₃DMF90-120The dppf ligand offers a wide bite angle which can be beneficial.[10] Cs₂CO₃ is a strong base that can enhance transmetalation rates, but care must be taken to avoid decomposition of the starting material.

Recommendation: For initial screening, a system employing Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos or XPhos is highly recommended. These systems are designed to overcome the challenges associated with coupling electron-deficient partners.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[8][12] Catalyst development has progressed through several "generations," with modern systems capable of coupling a vast array of amines and aryl halides under mild conditions.[8] For this compound, a strong base is typically required, which makes the presence of the acidic phenol problematic.

Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination

Catalyst System (Pd Precatalyst + Ligand)BaseSolventTemp. (°C)Rationale & Key Considerations
Pd₂(dba)₃ + XantphosCs₂CO₃1,4-Dioxane90-110Xantphos is a wide bite-angle ligand that has proven generally successful for coupling electron-deficient aryl bromides with various amides and amines.[10][13] Cs₂CO₃ is often the base of choice.
Pd(OAc)₂ + RuPhosNaOt-BuToluene80-100RuPhos is a highly active Buchwald ligand. The use of a strong, non-nucleophilic base like NaOt-Bu is standard, but it will readily deprotonate the phenol. This system may require prior protection of the -OH group (e.g., as a methyl or benzyl ether).
G3-XPhos PalladacycleK₃PO₄t-AmylOH100Pre-formed palladacycles are highly active and air-stable, simplifying reaction setup. They are often effective with weaker bases like K₃PO₄, which could be advantageous in the presence of the free phenol.

Recommendation: The choice here is highly dependent on the amine coupling partner and whether -OH protection is feasible. If the phenol is left unprotected, a system using a weaker base like Cs₂CO₃ or K₃PO₄ with a modern ligand (e.g., Xantphos) is the logical starting point.[13] If protection is employed, highly active systems using strong bases like NaOt-Bu can be used.[7]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction provides a direct route to aryl alkynes via the coupling of a terminal alkyne with an aryl halide.[14] The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst and an amine base.[15]

Table 3: Comparison of Catalyst Systems for Sonogashira Coupling

Catalyst System (Pd/Cu)BaseSolventTemp. (°C)Rationale & Key Considerations
Pd(PPh₃)₂Cl₂ / CuIEt₃N / PiperidineTHF or DMF25-60The standard conditions. The amine base (e.g., triethylamine) serves as both the base and often the solvent. This is problematic as it can be deprotonated by the phenol.[16]
Pd(OAc)₂ / XPhos / CuIK₂CO₃Acetonitrile60-80Using a weaker inorganic base can circumvent the issues with the amine base. Modern phosphine ligands can accelerate the reaction.
Pd(OAc)₂ / SPhos (Copper-free)Cs₂CO₃1,4-Dioxane80-100Copper-free Sonogashira couplings avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and can be more robust.[17] This is a highly promising approach for this specific substrate.

Recommendation: A copper-free Sonogashira protocol using a modern biarylphosphine ligand and an inorganic base like Cs₂CO₃ is the most strategic choice to avoid side reactions related to the phenolic proton and the traditional amine base.

Heck Coupling: Vinylation of the Aryl Bromide

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[18][19] The reaction is often tolerant of functional groups, but catalyst performance can be highly dependent on the specific alkene coupling partner.

Table 4: Comparison of Catalyst Systems for Heck Coupling

Catalyst System (Pd Precatalyst + Ligand)BaseSolventTemp. (°C)Rationale & Key Considerations
Pd(OAc)₂KOAc or Et₃NDMF or NMP100-140The classic ligand-free or "Jeffery" conditions can be effective for activated bromides. However, high temperatures are often required. The choice between an organic or inorganic base depends on the alkene's stability.
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile80-100A standard phosphine-ligated system that provides greater stability and activity at lower temperatures compared to ligandless systems.[10]
Pd₂(dba)₃ / P(o-tol)₃Na₂CO₃DMF100The use of a slightly bulkier, electron-rich phosphine like tri(o-tolyl)phosphine can enhance the rate and yield for challenging substrates.

Recommendation: For coupling with simple acrylates or styrenes, Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃ and an inorganic base represents a reliable starting point.

Experimental Protocols

The following protocols are adapted from established procedures for electronically similar aryl bromides and should serve as a robust starting point for optimization.[20]

dot

Experimental_Workflow start Start: Dry Schlenk Flask add_solids Add Solids: - Aryl Bromide - Coupling Partner - Base - Catalyst System start->add_solids inert_atm Establish Inert Atmosphere (3x Vacuum/Backfill with Ar or N₂) add_solids->inert_atm add_liquids Add Degassed Solvent(s) via Syringe inert_atm->add_liquids heating Heat to Desired Temperature with Stirring add_liquids->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring workup Aqueous Workup: - Quench - Extract with Organic Solvent monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for a cross-coupling reaction.

Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: To the flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (to achieve approx. 0.2 M concentration) and degassed water (10% v/v of toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling
  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Add degassed 1,4-dioxane (to achieve approx. 0.2 M concentration) followed by the terminal alkyne (1.5 equiv.) via syringe.

  • Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir for 6-18 hours.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol, using appropriate solvents for extraction and chromatography.

Conclusion and Future Outlook

The cross-coupling of this compound is a challenging but achievable transformation. Success hinges on selecting a catalyst system specifically designed to handle electron-deficient substrates while mitigating the reactivity of the free phenol. For C-C bond formation, Suzuki-Miyaura and copper-free Sonogashira reactions employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) with moderate inorganic bases (K₃PO₄, Cs₂CO₃) represent the most promising avenues. For C-N bond formation via Buchwald-Hartwig amination, a similar catalyst strategy is advised, though protection of the phenolic hydroxyl group may be necessary to employ the most active catalyst systems. By understanding the mechanistic rationale behind these choices, researchers can significantly streamline the optimization process and unlock the synthetic potential of this valuable fluorinated building block.

References

Sources

Comparative study of ligands for the Buchwald-Hartwig amination of "2-Bromo-3,5-bis(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of ligand systems for the Buchwald-Hartwig amination of 2-Bromo-3,5-bis(trifluoromethyl)phenol . This substrate presents a unique "trifecta" of challenges: high steric hindrance, extreme electron deficiency, and a reactive free hydroxyl group.

Executive Summary

The amination of This compound requires a catalyst system capable of navigating a sterically crowded "ortho-sandwich" (Br flanked by OH and CF₃) while preventing catalyst poisoning by the acidic phenol.

This guide compares three distinct catalytic generations:

  • Baseline (Gen 1): BINAP/Pd(OAc)₂ – High failure rate due to steric congestion.

  • Optimized (Gen 3): BrettPhos/RuPhos Pd G4 – The industry standard for high yield and tolerance.

  • Emerging (Alternative): Ir/Ni Dual Photoredox – A mild, room-temperature alternative for sensitive substrates.

Substrate Analysis & Mechanistic Challenges

The target molecule is not a standard aryl halide.[1][2][3][4][5][6][7][8][9][10] Its reactivity profile is defined by three competing factors that dictate ligand selection.

FeatureChemical ConsequenceLigand Requirement
Ortho-Sandwich The C-Br bond is flanked by -OH (C1) and -CF₃ (C3).High Steric Demand: Ligand must be bulky enough to enforce reductive elimination but flexible enough to allow oxidative addition.
Electron Deficiency Two -CF₃ groups make the ring highly electron-poor ($ \sigma_p \approx 0.54 $).Electronic Match: Oxidative addition is fast; however, the Pd-Ar intermediate is stable. The ligand must strongly promote reductive elimination.
Free Phenol (pKa ~7) The -OH is highly acidic due to EWGs. It rapidly consumes base and can coordinate Pd as a phenoxide (

).
Poisoning Resistance: The catalyst must resist formation of stable Pd-phenoxide resting states. Use of LiHMDS is critical to "cap" the phenol.
Visualization: The "Phenol Trap" in the Catalytic Cycle

The diagram below illustrates where standard catalysts fail (The "Phenol Trap") and how bulky, electron-rich ligands (L*) bypass this.

CatalyticCycle Start Pd(0)-L* OxAdd Oxidative Addition (Fast due to CF3) Start->OxAdd + Ar-Br Trap THE PHENOL TRAP Pd-Phenoxide Coordination (Catalyst Death) OxAdd->Trap Low Steric Ligand (e.g., PPh3, BINAP) AmineBind Amine Coordination (Sterically Difficult) OxAdd->AmineBind Bulky Ligand (BrettPhos) Prevents O-Coordination RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Base (LiHMDS) Product Product + Pd(0) RedElim->Product Product->Start Cycle Repeats

Caption: Standard ligands allow the phenoxide to coordinate, trapping the metal. Bulky ligands (BrettPhos) sterically preclude this, forcing the cycle toward amine coordination.

Comparative Ligand Performance Guide

Candidate A: BINAP (rac-BINAP)
  • Class: Bidentate Bisphosphine (Generation 1)

  • Verdict: Not Recommended

  • Why: While BINAP is excellent for standard substrates, the rigid bite angle does not accommodate the extreme steric bulk of the 3-CF₃ group. Furthermore, it lacks the electron-richness to prevent the electron-deficient phenoxide from acting as a competitive X-type ligand.

  • Expected Outcome: <20% Yield. Significant hydrodehalogenation (reduction of Br to H).

Candidate B: Xantphos
  • Class: Wide Bite-Angle Bidentate

  • Verdict: Situational (Amides only)

  • Why: Xantphos is exceptional for coupling amides to electron-deficient aryl halides. However, for amines, its flexibility often leads to slower rates with ortho-substituted substrates compared to monophosphines.

  • Expected Outcome: 40-60% Yield. Requires high temperatures (110°C+).

Candidate C: BrettPhos / RuPhos (The Gold Standard)
  • Class: Dialkylbiaryl Monophosphine (Buchwald Gen 3/4)

  • Verdict: Highly Recommended

  • Differentiation:

    • BrettPhos: Best for Primary Amines (e.g., aniline, benzylamine). The methoxy group on the ligand backbone provides specific electronic tuning that destabilizes the Pd-N interaction just enough to favor reductive elimination.

    • RuPhos: Best for Secondary Amines (e.g., morpholine, piperidine). Its lower bulk compared to BrettPhos allows secondary amines to access the metal center despite the substrate's ortho-bulk.

  • Expected Outcome: >85% Yield. Excellent functional group tolerance.

Experimental Protocol: The "Self-Validating" Workflow

This protocol uses BrettPhos Pd G4 , a pre-catalyst that ensures a 1:1 L:Pd ratio and immediate activation, eliminating the variability of mixing Pd(OAc)₂ + Ligand.

Reagents & Stoichiometry
  • Substrate: this compound (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G4 (1.0 – 3.0 mol%)

  • Base: LiHMDS (Lithium Hexamethyldisilazide) (2.5 equiv )

    • Critical Note: You need 1.0 equiv to deprotonate the phenol and 1.0+ equiv for the cross-coupling. Using weaker bases (K₂CO₃) will result in incomplete conversion due to the high acidity of the substrate.

  • Solvent: 1,4-Dioxane (anhydrous)

  • Temperature: 80 °C

Step-by-Step Methodology
  • Vessel Prep: Flame-dry a resealable reaction vial (e.g., microwave vial) equipped with a magnetic stir bar. Cool under Argon.

  • Solids Addition: Add the aryl bromide (1.0 equiv), solid amine (if applicable), and BrettPhos Pd G4 catalyst (0.02 equiv) to the vial.

    • Checkpoint: If using a liquid amine, add it after the solvent.

  • Solvent & Base: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide). Add LiHMDS (1.0 M in THF) dropwise via syringe.

    • Observation: The solution may turn yellow/orange upon deprotonation of the phenol.

  • Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

    • Monitoring: Monitor via LCMS. Look for the disappearance of the bromide (M+) and appearance of the product (M+Amine-HBr).

  • Workup: Cool to RT. Quench with 1M HCl (carefully, to protonate the phenoxide product) or saturated NH₄Cl. Extract with EtOAc.[3]

    • Purification: The product will be an aminophenol. These can be streak on silica. Consider using 1% Et₃N in the eluent or protecting the phenol in situ (e.g., with Ac₂O) if purification is difficult.

Decision Matrix: Selecting the Right Ligand

Use this logic flow to determine the exact ligand for your specific amine partner.

LigandSelection Input Amine Type? Primary Primary Amine (R-NH2) Input->Primary Secondary Secondary Amine (R2-NH) Input->Secondary Amide Amide/Carbamate (R-CONH2) Input->Amide BrettPhos BrettPhos (Best Yield) Primary->BrettPhos Standard RuPhos RuPhos (Steric Fit) Primary->RuPhos If BrettPhos fails Secondary->RuPhos Cyclic/Acyclic Xantphos Xantphos (Chelation) Amide->Xantphos High Temp

Caption: Ligand selection based on amine nucleophile class. BrettPhos is the default starting point for this substrate.

Troubleshooting & Optimization

  • Problem: Low conversion, starting material remains.

    • Cause: Catalyst poisoning by the phenoxide.

    • Fix: Increase catalyst loading to 5 mol%. Switch base to NaOtBu (if functional groups allow) or ensure LiHMDS is fresh.

  • Problem: Hydrodehalogenation (Product is 3,5-bis(trifluoromethyl)phenol).

    • Cause:

      
      -hydride elimination is faster than reductive elimination.
      
    • Fix: Switch from Dioxane to Toluene . Use tBuBrettPhos (even bulkier) to accelerate reductive elimination.

  • Problem: Bis-arylation (Amine reacts with two aryl bromides).

    • Cause: Amine is too nucleophilic / Catalyst too active.

    • Fix: Use a large excess of amine (1.5–2.0 equiv).

References

  • Surry, D. S., & Buchwald, S. L. (2011).[11] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[11] Link

  • Maitro, G., et al. (2016). Precatalyst Scaffolds for the Buchwald–Hartwig Amination: A Comparative Study. Organic Process Research & Development. Link

  • Ingoglia, B. T., et al. (2019).[11] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(32), 4199-4211. Link

  • Corbet, M., & Mignani, G. (2006). Selected patented cross-coupling reaction technologies. Chemical Reviews, 106(7), 2651-2710. Link

Sources

In vitro testing of enzyme inhibitors derived from "2-Bromo-3,5-bis(trifluoromethyl)phenol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Evaluation of Enzyme Inhibitors Derived from the 2-Bromo-3,5-bis(trifluoromethyl)phenol Scaffold

A Senior Application Scientist's Perspective on Experimental Design, Comparative Analysis, and Methodological Validation

Introduction: The Strategic Value of the this compound Scaffold

In contemporary medicinal chemistry, the selection of a core molecular scaffold is a critical decision that dictates the future trajectory of a drug discovery program. The this compound scaffold is a prime example of a privileged structure, engineered with functionalities that confer advantageous physicochemical properties. The incorporation of two trifluoromethyl (CF₃) groups is a well-established strategy to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] These electron-withdrawing groups can significantly alter the pKa of the phenolic hydroxyl, potentially enhancing its ability to form key hydrogen bonds within an enzyme's active site. The bromine atom provides a vector for further chemical modification and can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute to binding potency and selectivity.

This guide provides a comprehensive framework for the in vitro characterization and comparison of enzyme inhibitors derived from this promising scaffold. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system. This document is designed for researchers, scientists, and drug development professionals, offering both high-level strategy and detailed, actionable protocols for robust inhibitor evaluation.

Comparative Analysis of Enzyme Inhibition

The true measure of a novel inhibitor's potential lies not in its absolute potency, but in its performance relative to established standards and alternative compounds. The primary goal is to generate clean, comparable data that can confidently guide structure-activity relationship (SAR) studies.

Target Class 1: Cholinesterases (AChE & BuChE)

Derivatives of the core scaffold have shown notable activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic neurotransmission and targets for Alzheimer's disease therapy.[2] A comparative analysis of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide analogues reveals the potential for both potent and selective inhibition.

Table 1: Comparative Potency (IC₅₀) of Salicylanilide Derivatives Against Cholinesterases Data synthesized from authoritative sources.[2]

Compound IDR Group ModificationAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (AChE/BuChE)
1 H (Parent Salicylanilide)196.6196.2~1.0
2a N-ethyl carbamate35.418.91.87
2d N-butyl carbamate24.39.22.64
4a 3-bromo-5-hydroxy isomer18.210.11.80
Rivastigmine (Reference Drug)>20035.5<0.05
Donepezil (Reference Drug)0.023.10.006

Interpretation: The data clearly demonstrates that modifications to the parent scaffold (1) can significantly enhance potency against both enzymes. The N-alkyl carbamates (2a, 2d) show improved activity, with the N-butyl derivative (2d) being the most potent against BuChE.[2] Isomeric rearrangement (4a) also yielded a potent dual inhibitor.[2] This SAR data provides a clear rationale for prioritizing longer alkyl chains on the carbamate or exploring alternative isomer configurations to optimize potency and selectivity.

Target Class 2: Carbonic Anhydrases (CAs)

Phenolic compounds are a known class of carbonic anhydrase inhibitors.[3] CAs are metalloenzymes involved in pH regulation and are targets for treating glaucoma, epilepsy, and certain cancers.[3][4] A typical screening campaign would compare novel derivatives against a well-established clinical inhibitor like Acetazolamide.

Table 2: Hypothetical Comparison of a Novel Phenolic Derivative Against a Carbonic Anhydrase Isoform

Compound IDTarget IsoformKᵢ (nM)Selectivity vs. hCA ISelectivity vs. hCA II
BTP-Derivative 1 hCA IX (Tumor-associated)[Experimental Value][Calculate][Calculate]
Acetazolamide hCA IX (Tumor-associated)25242.08
BTP-Derivative 1 hCA I (Off-target)[Experimental Value]1.0 (Reference)-
Acetazolamide hCA I (Off-target)6001.0 (Reference)-
BTP-Derivative 1 hCA II (Off-target)[Experimental Value]-1.0 (Reference)
Acetazolamide hCA II (Off-target)12-1.0 (Reference)

Rationale: This testing cascade is designed to assess not only potency against the target of interest (e.g., the tumor-associated hCA IX) but also selectivity against ubiquitously expressed off-target isoforms like hCA I and hCA II. High selectivity is crucial for minimizing potential side effects.

In-Depth Methodologies: A Guide to Robust In Vitro Assays

The quality of comparative data is entirely dependent on the rigor of the experimental methods used to generate it. The following section details validated protocols for determining inhibitor potency and mechanism of action.

General Experimental Workflow

A structured approach to inhibitor characterization is essential. The process logically flows from initial potency screening to detailed mechanistic studies for the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanism of Action Compound_Library Compound Library (Derivatives of Scaffold) IC50_Assay Single-Point or IC₅₀ Determination Assay Compound_Library->IC50_Assay Test at fixed concentration Hit_Identification Hit Identification (Potency < 10 µM) IC50_Assay->Hit_Identification Analyze dose-response Selectivity_Panel Selectivity Profiling (Related Enzyme Isoforms) Hit_Identification->Selectivity_Panel Advance Hits Hit_to_Lead Lead Prioritization Selectivity_Panel->Hit_to_Lead Cytotoxicity_Assay Counter-Screen (e.g., MTT Assay) Cytotoxicity_Assay->Hit_to_Lead Filter out non-specific or toxic compounds Kinetic_Analysis Enzyme Kinetic Studies (Vary [Substrate]) Hit_to_Lead->Kinetic_Analysis Characterize Leads Data_Analysis Data Analysis (e.g., Lineweaver-Burk Plot) Kinetic_Analysis->Data_Analysis MOI_Determination Determine MOI (Competitive, Non-competitive, etc.) Data_Analysis->MOI_Determination

Caption: General workflow for in vitro enzyme inhibitor characterization.

Protocol 1: IC₅₀ Determination for Cholinesterase Inhibition (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE and BuChE activity. It relies on the hydrolysis of a thiocholine ester substrate, where the resulting thiocholine product reacts with dithiobisnitrobenzoate (DTNB) to produce a yellow-colored anion detectable at 412 nm.[2]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0.

    • Substrate Stock: Prepare 10 mM acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) in deionized water.

    • DTNB Stock: Prepare 10 mM DTNB in assay buffer.

    • Enzyme Stock: Reconstitute electric eel AChE or equine serum BuChE in assay buffer to a concentration that yields a linear reaction rate for at least 10 minutes.

    • Inhibitor Stock: Prepare a 10 mM stock of the test compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).

  • Assay Setup (96-well plate format):

    • Add 140 µL of Assay Buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test inhibitor dilution (or DMSO for 100% activity control). For the 0% activity control (blank), add 10 µL of assay buffer instead of enzyme later.

    • Add 10 µL of the enzyme solution to all wells except the blank.

    • Causality Check: Pre-incubate the plate at 25°C for 15 minutes. This critical step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[5]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells. The final volume is 200 µL.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Normalize the data: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot % Inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection AChE AChE Enzyme Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Inhibitor BTP-Derivative Inhibitor Inhibitor->AChE Blocks ATCh Acetylthiocholine (Substrate) ATCh->AChE Product 5-thio-2-nitrobenzoate (Yellow, A₄₁₂) Thiocholine->Product Reacts with DTNB DTNB (Colorless) DTNB->Product

Caption: The principle of the colorimetric Ellman's assay for AChE inhibition.

Protocol 2: Universal Kinase Inhibition Assay (ADP-Glo™ Format)

Luminescent assays like ADP-Glo™ are widely used for kinase screening due to their high sensitivity and robustness. They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[6][7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

    • Enzyme: Recombinant target kinase (e.g., a receptor tyrosine kinase). Dilute to a working concentration (determined via enzyme titration) in Kinase Buffer.

    • Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate and ATP. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the kinase to ensure sensitive detection of competitive inhibitors.[8]

    • Inhibitor: Prepare serial dilutions of the BTP-derivative in DMSO.

  • Kinase Reaction (384-well plate format):

    • Add 1 µL of inhibitor dilution or DMSO (control) to the appropriate wells.

    • Add 2 µL of the diluted enzyme solution.

    • Add 2 µL of the Substrate/ATP mix to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent. This converts the ADP to ATP and generates a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all measurements.

    • Calculate and plot % Inhibition vs. log[Inhibitor] to determine the IC₅₀ value, as described in Protocol 1.

Understanding and Comparing Potency: IC₅₀ vs. Kᵢ

While the IC₅₀ is a practical measure of inhibitor potency under specific assay conditions, it is not an intrinsic property of the inhibitor.[9] The IC₅₀ value is dependent on the enzyme and substrate concentrations used in the assay.[10][11] To compare inhibitors across different experiments or labs, the IC₅₀ should be converted to the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex.[9][12]

For a competitive inhibitor, this conversion is achieved using the Cheng-Prusoff equation :[11][12]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration.

  • Kₘ is the Michaelis-Menten constant of the substrate.

Trustworthiness Principle: Reporting both IC₅₀ (with full experimental conditions) and the calculated Kᵢ provides a more complete and comparable dataset. An inhibitor with an IC₅₀ of 100 nM in an assay with [S] << Kₘ is fundamentally different from one with the same IC₅₀ where [S] = 10x Kₘ. The Kᵢ value normalizes this discrepancy.

Determining Mechanism of Inhibition (MOI)

To understand how an inhibitor works, enzyme kinetic studies are performed by measuring reaction rates at various substrate concentrations in the presence of a fixed inhibitor concentration. The data is often visualized using a Lineweaver-Burk (double reciprocal) plot.

Caption: Lineweaver-Burk plots illustrating different mechanisms of inhibition.

  • Competitive Inhibition: Inhibitor binds to the same site as the substrate. Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

  • Non-competitive Inhibition: Inhibitor binds to an allosteric site. Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines are parallel.

Conclusion and Future Directions

The this compound scaffold represents a fertile starting point for the development of novel enzyme inhibitors. This guide provides a robust framework for their systematic in vitro evaluation, emphasizing the importance of direct comparison to standards, methodological rigor, and the proper interpretation of potency metrics like IC₅₀ and Kᵢ. By following these principles, researchers can generate high-quality, comparable data that accelerates the optimization of lead compounds and increases the probability of success in drug discovery programs. The most promising leads identified through this workflow should be advanced to cellular assays to confirm on-target activity in a more complex biological environment.[13]

References

  • TAYLOR & FRANCIS. (2026, March 1). Integrated in silico and in vitro screening approaches for the discovery of small-molecule inhibitors of β-carbonic anhydrases. Taylor & Francis Online. [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Da-ta Biotech. [Link]

  • ResearchGate. (2017, October 4). What is the difference between IC50, Ki and Kd of a given inhibitor in an assay? ResearchGate. [Link]

  • ACS Publications. (2024, February 23). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. [Link]

  • Chem Help ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

  • MDPI. (n.d.). Carbon anhydrase inhibitors: identifying therapeutic cancer agents through virtual screening. MDPI. [Link]

  • Portland Press. (2021, May 10). Steady-state enzyme kinetics. The Biochemist. [Link]

  • National Center for Biotechnology Information. (2021, March 30). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PMC. [Link]

  • Chem Help ASAP. (2023, August 19). comparing potency values with the Cheng-Prusoff equation. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. [Link]

  • Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery. YouTube. [Link]

  • PNAS. (n.d.). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. PNAS. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • PubMed. (n.d.). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. PubMed. [Link]

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Safety Operating Guide

2-Bromo-3,5-bis(trifluoromethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational protocols for the safe handling and disposal of 2-Bromo-3,5-bis(trifluoromethyl)phenol . It is designed for laboratory personnel and safety officers requiring immediate, actionable technical data.

Chemical Identity & Hazard Profile

Before initiating any disposal workflow, verify the chemical identity and immediate hazards. This compound presents dual risks: the corrosive/toxic nature of halogenated phenols and the thermal stability of trifluoromethyl groups, which require specific incineration conditions.

ParameterData
Chemical Name This compound
CAS Number 887268-16-8
Molecular Formula C₈H₃BrF₆O
Physical State Solid / Low-melting semi-solid
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), Acute Tox. 4 (Oral) (H302), STOT SE 3 (H335)
Key Incompatibilities Strong Oxidizing Agents, Strong Bases (exothermic deprotonation)

Strategic Waste Segregation

Proper segregation is the single most critical step in chemical disposal. Mixing this compound with incompatible streams can lead to immediate safety hazards or regulatory non-compliance during incineration.

The "Halogenated" Imperative

You must segregate this compound into the Halogenated Organic Waste stream.

  • Why? The presence of Bromine (Br) and Fluorine (F) atoms necessitates high-temperature incineration with specific flue gas scrubbing capabilities to capture Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) gases generated during combustion.

  • Cost & Safety: Mixing halogenated compounds with non-halogenated solvents (e.g., Acetone, Ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole container as high-cost halogenated waste.

Compatibility Check
  • Do NOT mix with: Strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide). Phenols are acidic; mixing with bases generates heat and forms phenoxide salts, which may alter solubility and reactivity profiles in the waste drum.

  • Do NOT mix with: Oxidizers (e.g., Nitric Acid, Peroxides). This can lead to rapid oxidation and potential fire.

Operational Disposal Protocol

Scenario A: Disposal of Pure/Unused Substance
  • Primary Container: Keep the substance in its original manufacturer vial if possible. Ensure the cap is tightly sealed with Parafilm to prevent fugitive vapors.

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to protect waste handlers from external contamination.

  • Labeling: Apply a hazardous waste label. Explicitly write: "this compound - Toxic, Irritant, Halogenated."

  • Action: Place the bagged vial directly into the Solid Hazardous Waste drum (often a wide-mouth poly drum).

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • Quenching: If the phenol was used in a reaction with reactive species (e.g., acid chlorides, strong bases), ensure the reaction is fully quenched and neutralized to pH 6–8 before disposal.

  • Solvent Stream: Pour the solution into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent itself is non-halogenated (e.g., Ethyl Acetate), the presence of the dissolved brominated phenol classifies the entire mixture as halogenated.

  • Rinsing: Triple-rinse the reaction flask with a minimal amount of compatible solvent (e.g., Dichloromethane or Acetone) and add the rinsate to the same Halogenated Waste carboy.

Scenario C: Solid Contaminated Debris
  • Items: Weighing boats, contaminated gloves, paper towels, and pipette tips.

  • Action: Collect in a dedicated "Solid Chemical Debris" bag or container.

  • Sharps: If using glass pipettes or needles, these must go into a puncture-resistant Sharps Container , never soft trash.

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for disposing of this compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Quench Is it reactive? (Unquenched reagents) Liquid->Quench SolidStream Solid Hazardous Waste Drum Solid->SolidStream Bagged & Tagged Debris->SolidStream Soft Debris Sharps Sharps Container (Glass/Needles) Debris->Sharps Glass/Sharps Neutralize Quench & Neutralize (pH 6-8) Quench->Neutralize Yes StreamSel Select Waste Stream Quench->StreamSel No Neutralize->StreamSel HaloStream HALOGENATED Solvent Waste Carboy StreamSel->HaloStream Contains Halogens

Figure 1: Decision logic for the segregation and disposal of halogenated phenolic waste.

Regulatory & Compliance Context

RCRA Classification (USA)

While this compound is not explicitly listed on the EPA's "P" or "U" lists by name, it is regulated under the Resource Conservation and Recovery Act (RCRA) through characteristic and generator knowledge rules:

  • Waste Code: If the waste solution is acidic (pH < 2), it carries the D002 (Corrosivity) code.

  • Halogenated Solvents: If mixed with spent halogenated solvents (e.g., DCM), it may carry F002 .[4][5][6]

  • Best Practice: Classify as "Hazardous Waste - Toxic, Irritant" and utilize a licensed TSD (Treatment, Storage, and Disposal) facility capable of high-temperature incineration.

Incineration Requirements

The trifluoromethyl (-CF₃) groups possess extremely strong C-F bonds. Standard incineration temperatures (800°C) may be insufficient for complete destruction.

  • Requirement: Ensure your waste contractor utilizes high-temperature incineration (>1100°C) to prevent the formation of incomplete combustion byproducts and to effectively scrub HF emissions.

Emergency Procedures

IncidentImmediate Action
Skin Contact Immediate Wash: Flush with copious water for 15 minutes.[7] Phenols can anesthetize the skin, masking the burn. Do not wait for pain to rinse.
Eye Contact Rinse: Flush eyes with water for 15 minutes, lifting eyelids.[7] Seek immediate ophthalmological attention.
Spill (Solid) Sweep: Use a dustpan and brush. Avoid generating dust.[1][3][7][8] Place in a sealed bag and label as hazardous waste.
Spill (Liquid) Absorb: Use a universal absorbent (vermiculite or clay). Do NOT use paper towels if the solution is strongly oxidizing. Collect into a hazardous waste pail.

References

  • US Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

  • Code of Federal Regulations. (2012).[9] 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[9] Retrieved from [Link]

Sources

Technical Guide: Safe Handling & PPE for 2-Bromo-3,5-bis(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Super-Acidic" Hazard

2-Bromo-3,5-bis(trifluoromethyl)phenol is not a standard phenolic reagent. The presence of two electron-withdrawing trifluoromethyl (


) groups and a bromine atom significantly lowers the 

of the phenolic hydroxyl group compared to unsubstituted phenol.

Why this matters to you:

  • Enhanced Acidity: It is more corrosive to tissue than standard phenol.

  • Lipophilicity: The fluorinated moieties increase lipid solubility, accelerating skin absorption and systemic toxicity.

  • The "Silent Burn": Like all phenols, this compound possesses local anesthetic properties. You will not feel the burn immediately. By the time pain registers, deep tissue necrosis and systemic absorption may have already occurred.

This guide moves beyond generic "wear gloves" advice to provide a permeation-based PPE strategy specific to fluorinated phenols.

Risk Assessment & Engineering Controls

Before donning PPE, ensure your engineering controls are validated.

ParameterRequirementScientific Rationale
Ventilation Fume Hood (Face velocity: 80–100 fpm)Fluorinated phenols have significant vapor pressure and are respiratory irritants.
Static Control Antistatic Gun / IonizerFluorinated powders are highly static-prone; "flying" powder increases inhalation risk during weighing.
Decontamination PEG 300/400 (Polyethylene Glycol)CRITICAL: Water alone is ineffective at removing hydrophobic phenols from skin. PEG acts as a solvent to extract the phenol.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves provide insufficient protection for prolonged contact with halogenated phenols. The fluorinated groups facilitate rapid permeation through thin nitrile rubber.

The "Glove Sandwich" Protocol

For any task involving concentrated solids or solutions >1%, utilize the Laminate/Nitrile Sandwich :

  • Inner Layer: 4-mil Nitrile (Comfort/Sweat absorption).

  • Middle Layer: Silver Shield® / 4H® (EVOH/PE Laminate). This is the chemical barrier.

  • Outer Layer: 8-mil Nitrile (Grip and puncture protection for the laminate).

PPE Specification Table
Body PartHazard Tier 1: Sealed Container / TransportHazard Tier 2: Weighing & SolubilizationHazard Tier 3: Spill Cleanup
Hand Protection Single Nitrile (5 mil)Triple-Layer Sandwich (as defined above) or Butyl Rubber (0.7mm)Silver Shield® / Laminate (Required)
Eye Protection Safety Glasses with side shieldsUnvented Chemical Goggles + Face ShieldUnvented Chemical Goggles + Face Shield
Respiratory None requiredN95 or P100 (if powder is static/fine)Full-face respirator with OV/P100 cartridges
Body Standard Lab CoatChemical-Resistant Apron (Tychem® or Neoprene)Tychem® Suit (Taped seams)
Decision Logic: PPE Selection

PPE_Selection Start Task Definition Solid Handling Solid/Powder Start->Solid Liquid Handling Solution Start->Liquid Quant Quantity > 100mg? Solid->Quant Conc Conc > 1%? Liquid->Conc Level1 Level 1: Nitrile (Double) + N95 Quant->Level1 No Level2 Level 2: Laminate/Butyl + Apron Quant->Level2 Yes Conc->Level1 No Level3 Level 3: Full Laminate + Face Shield Conc->Level3 Yes

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Operational Protocol: Step-by-Step

Phase A: Preparation
  • The PEG Check: Verify a bottle of PEG 300 or PEG 400 is readily accessible (uncapped or pump-dispensed) inside the hood or immediately adjacent.

  • Sash Height: Lower fume hood sash to the lowest comfortable working height to act as a physical splash barrier.

Phase B: Weighing (The highest risk for contamination)

Context: Fluorinated phenols are often "fluffy" solids that cling to spatulas due to static.

  • Don PPE: Apply the "Glove Sandwich."

  • Static Discharge: Use an antistatic gun on the weighing boat and spatula.

  • Transfer: Use a disposable spatula. Do not tap the spatula on the side of the weighing boat; this launches particulates.

  • Wipe Down: Immediately wipe the balance area with a methanol-dampened tissue (halogenated phenols dissolve poorly in water) to pick up invisible dust. Discard tissue as hazardous waste.

Phase C: Solubilization
  • Solvent Choice: When dissolving in DMSO or DMF, heat may be generated. Add solvent slowly.

  • Venting: Do not seal the vessel immediately; allow thermal equilibrium to prevent pressure buildup.

Emergency Response: The "PEG Protocol"

Standard water flushing is DANGEROUSLY INADEQUATE for phenol burns. Because phenols are hydrophobic, water creates a "seal" or beads up, failing to extract the chemical from the lipid bilayer of your skin.

Immediate Action Plan:

  • Skin Contact:

    • Step 1: Blot excess chemical (do not rub).

    • Step 2: Immediately soak a gauze pad in PEG 300/400 and scrub the area gently.

    • Step 3: Rotate fresh PEG-soaked pads until the odor of phenol disappears.

    • Step 4: Only after PEG treatment, flush with water for 15 minutes.

    • Step 5: Seek medical attention.[2][3][4][5][6][7][8][9] Tell the physician: "This is a phenol burn. Systemic toxicity is possible."[1][4][10]

  • Eye Contact:

    • DO NOT USE PEG IN EYES. [1][4]

    • Flush with water/saline for 15 minutes.[2][5] Hold eyelids open.

Emergency Workflow Diagram

Emergency_Response Exposure Exposure Detected Type Contact Type? Exposure->Type Skin SKIN Contact Type->Skin Eye EYE Contact Type->Eye Action_Skin Apply PEG 300/400 (Do NOT use water first) Skin->Action_Skin Action_Eye Flush with Water (15 mins) Eye->Action_Eye Medical Seek Medical Aid (Warn of Systemic Toxicity) Action_Skin->Medical Action_Eye->Medical

Figure 2: Critical divergence in treatment for skin vs. eye exposure. Note the specific prohibition of water as a primary treatment for skin.

Disposal & Deactivation

  • Waste Stream: Segregate as "Halogenated Organic Waste."

  • Compatibility: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste container. The electron-withdrawing groups make the ring less susceptible to oxidation than phenol, but violent reactions can still occur with super-oxidants.

  • Spill Cleanup:

    • Cover with vermiculite or sand.[11]

    • Scoop into a jar.

    • Clean surface with PEG 400 followed by soap and water.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Phenol, 2-bromo-4-(trifluoromethyl)-. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[7][8][9][10] (Validating the PEG 300/400 protocol). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.